molecular formula C10H8N2O2 B1433829 Methyl quinazoline-2-carboxylate CAS No. 1607787-61-0

Methyl quinazoline-2-carboxylate

Cat. No.: B1433829
CAS No.: 1607787-61-0
M. Wt: 188.18 g/mol
InChI Key: RXEQRGJSVWMYBS-UHFFFAOYSA-N
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Description

Methyl quinazoline-2-carboxylate is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)9-11-6-7-4-2-3-5-8(7)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEQRGJSVWMYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery and the Mechanistic Landscape of Methyl Quinazoline-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Core as a Versatile Pharmacophore

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in medicinal chemistry. Its rigid structure and the presence of nitrogen atoms at positions 1 and 3 provide a unique scaffold for designing molecules that can interact with a wide array of biological targets. This has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the quinazoline core lies in the ability to readily modify its substitution pattern, particularly at the 2, 4, 6, and 8 positions, to fine-tune its biological activity and pharmacokinetic properties.[1]

This in-depth guide focuses on the mechanistic landscape of a specific, yet representative, member of this class: methyl quinazoline-2-carboxylate. While direct and extensive research on this particular molecule is emerging, its structural features allow us to extrapolate and discuss its probable mechanisms of action based on the well-established activities of the broader quinazoline family. This document will delve into the primary hypothesized mechanisms, supported by data from closely related analogues, and provide detailed experimental protocols for their investigation.

Part 1: The Predominant Mechanism of Action - Kinase Inhibition

The most extensively documented mechanism of action for quinazoline derivatives is the inhibition of protein kinases.[5] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

Quinazoline derivatives have emerged as potent inhibitors of several receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being the most prominent targets.[6][7]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation and survival in many types of cancer.[1] Quinazoline-based inhibitors, such as the FDA-approved drugs gefitinib and erlotinib, function as ATP-competitive inhibitors.[1][8][9] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to tumor growth.[1] The quinazoline scaffold's nitrogen atoms are crucial for forming hydrogen bonds within the ATP-binding site, a key interaction for potent inhibition.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][10] By inhibiting VEGFR-2, quinazoline derivatives can cut off the blood supply to tumors, leading to their regression.[10] Similar to EGFR inhibition, this action is typically achieved through competitive binding at the ATP-binding site of the VEGFR-2 kinase domain.[11][12][13]

The inhibitory action of quinazoline derivatives on EGFR and VEGFR-2 disrupts downstream signaling pathways, such as the Akt/mTOR/p70s6k pathway, which are critical for cell survival and proliferation.[10]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling EGFR EGFR PIP2 PIP2 EGFR->PIP2 Activates VEGFR2 VEGFR-2 VEGFR2->PIP2 Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 MQC This compound (Hypothesized Inhibitor) MQC->EGFR Inhibits MQC->VEGFR2 Inhibits ATP ATP ATP->EGFR ATP->VEGFR2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates p70s6k p70S6K mTOR->p70s6k Activates Proliferation Cell Proliferation & Survival p70s6k->Proliferation

Figure 1: Hypothesized inhibition of EGFR and VEGFR-2 signaling by this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To experimentally validate the kinase inhibitory activity of this compound, a luminescence-based assay is a robust and high-throughput method. This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.[14]

Principle: The assay quantifies ATP levels using the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase (e.g., recombinant human EGFR or VEGFR-2) in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a specific peptide substrate for the chosen kinase) and ATP in kinase buffer. The ATP concentration should be close to the Kₘ value for the specific kinase to ensure sensitive detection of competitive inhibitors.[15]

  • Assay Procedure:

    • Dispense the test compound (this compound) at various concentrations into a 96-well or 384-well white opaque plate. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[15]

    • Stop the reaction by adding a commercially available ATP detection reagent (containing luciferase and luciferin).

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Luminescence: This format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

  • ATP Concentration at Kₘ: Using an ATP concentration near the Michaelis-Menten constant (Kₘ) for the kinase makes the assay particularly sensitive to competitive inhibitors, as the inhibitor and ATP are in direct competition for the same binding site.

  • White Opaque Plates: These plates are used to maximize the luminescent signal and prevent crosstalk between wells.

Part 2: Antimicrobial Mechanisms of the Quinazoline Scaffold

Beyond their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents. The proposed mechanisms of action in bacteria and mycobacteria differ from kinase inhibition and are centered on the disruption of essential cellular processes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinoline derivatives, the structural precursors to quinazolinones, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[16][17] These enzymes are essential for DNA replication, repair, and transcription. By inhibiting these topoisomerases, quinazoline derivatives can induce cleavage of bacterial DNA, leading to cell death.[16] This mechanism is particularly effective against a broad spectrum of bacteria.

Inhibition of Mycobacterial DprE1

In the context of Mycobacterium tuberculosis, the causative agent of tuberculosis, a key target for quinazoline-based compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[18] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.[19] Inhibition of DprE1 disrupts the formation of arabinogalactan and lipoarabinomannan, essential components of the cell wall, ultimately leading to bacterial lysis.[18]

G cluster_bacterial_cell Bacterial Cell cluster_dna DNA Replication & Repair cluster_cell_wall Mycobacterial Cell Wall Synthesis DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication DprE1 DprE1 Cell_Wall_Biosynthesis Cell Wall Biosynthesis DprE1->Cell_Wall_Biosynthesis MQC This compound (Hypothesized Inhibitor) MQC->DNA_Gyrase Inhibits MQC->Topoisomerase_IV Inhibits MQC->DprE1 Inhibits

Figure 2: Hypothesized antimicrobial mechanisms of action for the quinazoline scaffold.

Experimental Protocol: DprE1 Inhibition Assay (Fluorometric)

A fluorometric assay can be employed to determine the inhibitory potential of this compound against DprE1. This assay often utilizes a substrate analog and a coupled reaction to generate a fluorescent signal.

Principle: The assay measures the activity of DprE1 through a coupled reaction where the product of the DprE1-catalyzed reaction is further processed to generate a fluorescent molecule. Inhibition of DprE1 leads to a decrease in the fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 0.01% Tween-20).

    • Prepare a solution of recombinant M. tuberculosis DprE1 in assay buffer.

    • Prepare a solution of the substrate, decaprenylphosphoryl-β-D-ribose (DPR), or a suitable analog, in assay buffer.

    • Prepare a solution of a reducing agent (e.g., NADH or NADPH) and a fluorescent probe (e.g., resazurin) in assay buffer.

  • Assay Procedure:

    • Dispense the test compound at various concentrations into a black, clear-bottom 96-well plate. Include positive and negative controls.

    • Add the DprE1 enzyme and the DPR substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[19]

    • Add the resazurin solution to each well.[19]

    • Incubate for an additional period (e.g., 30 minutes) at 37°C to allow for the conversion of resazurin to the fluorescent resorufin.[19]

    • Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[19]

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Fluorometric Detection: This method offers high sensitivity and a good signal-to-noise ratio, which is crucial for detecting subtle changes in enzyme activity.

  • Coupled Reaction: The use of a coupled reaction with a fluorescent probe allows for the continuous monitoring of the DprE1 activity in a convenient format.

  • Black Plates: These plates are used to minimize background fluorescence and light scattering.

Summary of Hypothesized Biological Activities

Putative Mechanism of Action Primary Molecular Target(s) Therapeutic Indication Key Experimental Assay
Kinase Inhibition EGFR, VEGFR-2CancerLuminescence-based Kinase Assay
Antimicrobial (Bacterial) DNA Gyrase, Topoisomerase IVBacterial InfectionsDNA Gyrase Supercoiling Assay
Antimicrobial (Mycobacterial) DprE1TuberculosisDprE1 Fluorometric Inhibition Assay

Conclusion and Future Directions

The quinazoline scaffold is a remarkably versatile platform in drug discovery, with its derivatives demonstrating potent activity against a range of critical biological targets. While the precise mechanism of action of this compound requires direct experimental confirmation, the extensive body of research on related quinazoline compounds strongly suggests its potential as a kinase inhibitor and/or an antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for elucidating its specific biological activities and advancing its potential as a therapeutic lead. Future investigations should focus on a comprehensive screening of this compound against a panel of kinases and microbial strains to fully characterize its pharmacological profile.

References

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). IntechOpen. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. [Link]

  • Quinazoline derivatives as EGFR TK inhibitors. (n.d.). ResearchGate. [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science Publishers. [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed. [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

  • Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates. (n.d.). PubMed Central. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. [Link]

  • Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. (2016). PNAS. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). NIH. [Link]

  • Inhibition of the oxireductase enzyme dpre1 of mycobacterium tuberculosis by two small compounds Project 2. (n.d.). University of Birmingham. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

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  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2025). ResearchGate. [Link]

  • Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. (n.d.). ASM Journals. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. (n.d.). MDPI. [Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. (n.d.). Research and Reviews. [Link]

  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. (n.d.). ACS Omega. [Link]

  • Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). PubMed. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli. (n.d.). ResearchGate. [Link]

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  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

Sources

Novel Biological Targets of Methyl Quinazoline-2-Carboxylate: From Established Kinase Scaffolds to Emerging Therapeutic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous clinically successful therapeutics. While derivatives such as Gefitinib and Erlotinib have solidified the role of quinazolines as potent kinase inhibitors, the specific potential of foundational intermediates like methyl quinazoline-2-carboxylate (MQC) remains a subject of intense investigation. This technical guide moves beyond the well-trodden path of Epidermal Growth Factor Receptor (EGFR) inhibition to explore the novel and emerging biological targets for MQC and its derivatives. We synthesize current literature and field-proven insights to detail the molecular interactions, signaling pathways, and experimental methodologies relevant to identifying and validating new targets. This document serves as a comprehensive resource for researchers, providing not only a conceptual framework for targets like the Pim-1 serine/threonine kinase, dihydrofolate reductase (DHFR), and microtubule assembly, but also actionable, step-by-step protocols for key validation assays. Our objective is to empower drug development professionals to unlock the full therapeutic potential of the MQC scaffold.

Introduction

The fusion of a benzene ring and a pyrimidine ring gives rise to quinazoline, a heterocyclic compound whose structural rigidity and synthetic tractability have made it a focal point of drug discovery for decades.[1][2] This scaffold is at the heart of several FDA-approved drugs, particularly in oncology, where its derivatives have proven to be highly effective inhibitors of protein kinases.[3][4][5] Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are landmark examples, fundamentally changing the treatment landscape for certain cancers by targeting receptor tyrosine kinases.[4]

This compound (MQC) represents a key building block in the synthesis of these complex molecules.[6] While often viewed as a synthetic intermediate, MQC's core structure is hypothesized to interact with a range of molecular targets, extending far beyond the kinase family.[6] The exact mechanisms and full spectrum of its biological activity, however, remain largely unexplored.[6] This guide aims to bridge that knowledge gap. We will first ground our discussion in the established role of the quinazoline core as a kinase inhibitor before delving into novel biological targets that present exciting opportunities for future therapeutic development. This exploration is coupled with detailed experimental workflows, designed to provide researchers with the practical tools needed to validate these emerging targets.

Chapter 1: The Quinazoline Core: A Foundation for Kinase Inhibition

The anticancer activity of most quinazoline derivatives has been attributed to their function as protein kinase inhibitors.[7][8] These compounds typically act as ATP mimetics, binding to the ATP-binding pocket of the kinase domain to block the phosphorylation cascade that drives malignant cell proliferation.

Established Kinase Targets of Quinazoline Scaffolds

The quinazoline framework is a validated inhibitor of several key oncogenic tyrosine kinases:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC).[9] Quinazoline-based drugs were among the first successful targeted therapies against EGFR.[2][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): As a critical mediator of angiogenesis, VEGFR is a prime target for inhibiting tumor growth and metastasis.[10] The quinazoline scaffold is integral to compounds designed to inhibit VEGFR-2.[6]

  • Human Epidermal Growth Factor Receptor 2 (HER2): An important target in breast cancer, HER2 is also effectively inhibited by quinazoline derivatives like Lapatinib.[4][10]

  • Phosphoinositide 3-kinase (PI3K): This lipid kinase is a central node in cell signaling pathways controlling growth and survival.[10] Idelalisib, a quinazolinone-purine hybrid, is a notable PI3K inhibitor.[10]

General Mechanism of ATP-Competitive Inhibition

The quinazoline ring system positions itself within the hydrophobic ATP-binding cleft of the kinase. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with backbone residues (such as the "hinge region" of the kinase), mimicking the interaction of the adenine portion of ATP. Substitutions on the quinazoline core then allow for additional interactions, granting both potency and selectivity for the target kinase.

cluster_0 Kinase ATP Binding Cleft cluster_1 Cellular Processes ATP ATP Hinge Hinge Region (Hydrogen Bonding) ATP->Hinge Binds to Substrate Substrate Protein Hinge->Substrate Enables Phosphorylation Quinazoline Quinazoline Core (MQC Derivative) Quinazoline->Hinge Competitively Binds to Quinazoline->Substrate Blocks Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Pi Signal Oncogenic Signaling (Proliferation, Survival) PhosphoSubstrate->Signal

ATP-Competitive Inhibition by a Quinazoline Derivative.

Chapter 2: Novel and Emerging Biological Targets of this compound Derivatives

While kinase inhibition is the most recognized activity, the MQC scaffold has the potential to interact with a broader range of biological targets. Exploring these novel interactions is key to developing next-generation therapeutics.

Pim-1 Kinase: A Serine/Threonine Kinase in Oncology

Distinct from the receptor tyrosine kinases, Pim-1 is a constitutively active serine/threonine kinase that plays a critical role in promoting cell survival and proliferation by phosphorylating pro-apoptotic proteins like BAD. MQC has been identified as a key scaffold for developing inhibitors of Pim-1 kinase, presenting a novel therapeutic strategy.[6]

Pim1 Pim-1 Kinase BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates MQC MQC Derivative MQC->Pim1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) pBAD->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

MQC Derivative Inhibition of the Pim-1 Survival Pathway.
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

The folate pathway is essential for the synthesis of nucleotides required for DNA replication.[11] Dihydrofolate reductase (DHFR) is a clinically validated anticancer target. Some quinazoline derivatives, acting as folate antimetabolites, have been shown to inhibit DHFR and the related enzyme thymidylate synthase, thereby halting the cell cycle.[11][12] This mechanism is distinct from kinase inhibition and represents a significant expansion of the MQC scaffold's therapeutic potential.

Microtubule Polymerization

The mitotic spindle, composed of microtubules, is essential for cell division. Disruption of microtubule dynamics is a proven anticancer strategy. Certain quinazoline derivatives have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[10] This activity positions the MQC scaffold as a potential source for novel mitotic inhibitors.

Chapter 3: Methodologies for Target Identification and Validation

A rigorous, systematic approach is required to identify and validate novel biological targets. This involves a combination of high-throughput screening, biochemical assays, and cell-based validation techniques.

General Workflow for Novel Target Identification

The process begins with a broad screen to identify a biological effect (phenotype) and progressively narrows down to the specific molecular target responsible for that effect.

cluster_workflow Target Identification & Validation Workflow A 1. Phenotypic Screen (e.g., Anti-proliferative Assay) B 2. Target Hypothesis Generation (e.g., Affinity Chromatography-Mass Spec) A->B C 3. Biochemical Validation (e.g., Kinase Inhibition Assay) B->C D 4. Target Engagement Assay (e.g., CETSA in cells) C->D E 5. Pathway Analysis (e.g., Western Blot for downstream effects) D->E

Systematic Workflow for Target Identification.
Protocol: Pim-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure the activity of Pim-1 kinase and the inhibitory effect of MQC derivatives.

Principle: The amount of ADP formed in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction. Lower light output indicates higher kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer.

    • Prepare serial dilutions of the MQC derivative (e.g., from 100 µM to 1 nM) in kinase buffer.

    • Prepare a solution of Pim-1 kinase and its specific substrate peptide in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the MQC derivative or vehicle control (DMSO).

    • Add 5 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a drug to its target protein stabilizes the protein, increasing its melting temperature. CETSA measures this thermal shift to confirm target engagement in intact cells.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the MQC derivative or vehicle control for a defined period (e.g., 2 hours).

  • Heating:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Target Detection:

    • Analyze the amount of the target protein (e.g., Pim-1) remaining in the soluble fraction at each temperature using Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both treated and untreated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.

Data Presentation: Comparative IC₅₀ Values

Summarizing quantitative data in a structured table allows for rapid comparison of the potency and selectivity of different compounds.

CompoundTarget KinaseIC₅₀ (nM)Notes
MQC-Derivative-APim-185Potent Pim-1 inhibitor
MQC-Derivative-AEGFR>10,000Highly selective for Pim-1 over EGFR
MQC-Derivative-BPim-1450Moderate Pim-1 activity
MQC-Derivative-BVEGFR-298Potent VEGFR-2 inhibitor
Gefitinib (Control)EGFR25Standard EGFR inhibitor
Gefitinib (Control)Pim-1>10,000Inactive against Pim-1

Conclusion and Future Directions

This compound is far more than a simple synthetic precursor; it is a versatile chemical scaffold with significant therapeutic potential. While its role in the development of potent tyrosine kinase inhibitors is well-established, the future lies in exploring its activity against novel biological targets.[10] This guide has highlighted Pim-1 kinase, components of the folate pathway like DHFR, and microtubule dynamics as promising areas for investigation.[6][10][11]

The continued exploration of MQC derivatives, guided by the robust target validation methodologies outlined herein, will be critical. Future research should focus on elucidating detailed structure-activity relationships (SAR) for these novel targets. Furthermore, the inherent versatility of the MQC scaffold makes it an ideal candidate for the rational design of multi-target agents or hybrid drugs, which could offer improved efficacy and a strategy to overcome drug resistance.[10] By expanding our understanding of its biological interactions, the scientific community can continue to leverage the "privileged" quinazoline structure to develop the next generation of targeted therapies.

References

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Taylor & Francis Online. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology. Available at: [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. Available at: [Link]

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  • 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. Available at: [Link]

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The Therapeutic Potential of Methyl Quinazoline-2-Carboxylate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on a specific, highly promising subclass: methyl quinazoline-2-carboxylate derivatives. These compounds have garnered significant attention for their diverse and potent biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][3] We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and explore the critical structure-activity relationships that drive efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and actionable insights to accelerate the journey from compound synthesis to clinical candidacy.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a versatile and privileged scaffold in drug design.[2] Its rigid structure and ability to form multiple hydrogen bonds and hydrophobic interactions allow for high-affinity binding to a wide array of biological targets.[4] The addition of a methyl carboxylate group at the 2-position, creating the this compound core, further enhances its potential, serving as both a key pharmacophoric feature and a versatile synthetic handle for creating diverse chemical libraries.[4] This guide will explore the significant therapeutic applications stemming from this specific chemical modification.

Synthetic Pathways: From Precursors to Bioactive Derivatives

The generation of a diverse library of derivatives is fundamental to any drug discovery campaign. The this compound scaffold can be synthesized through several established routes, with the choice of method often depending on the desired substitution patterns and available starting materials. A common and efficient approach involves the cyclization of N-acyl-anthranilic acid derivatives.

The rationale behind a multi-step synthesis is to build complexity in a controlled manner. The initial reaction creates the core heterocyclic system, which is then functionalized in subsequent steps to explore the chemical space and optimize biological activity.

General Synthetic Workflow Diagram

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Starting Materials (e.g., 2-Aminobenzoic Acid Derivatives) B Cyclization Reaction (e.g., with Methylating Agents) A->B C Core Scaffold Formation (this compound) B->C D Functional Group Modification (Substitution, Condensation) C->D E Derivative Library D->E F Primary Biological Assays (e.g., Cytotoxicity, MIC) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Candidate Drug H->I

Caption: A generalized workflow from synthesis to drug candidate selection.

Protocol 1: Representative Synthesis of a this compound Derivative

This protocol describes a representative method for synthesizing the core scaffold, which can then be modified. The choice of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the reactants and facilitates the nucleophilic substitution reaction, while elevated temperatures increase the reaction rate.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve quinazoline-2-carboxylic acid (1 equivalent) in dimethylformamide (DMF).

  • Basification: Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution to deprotonate the carboxylic acid.

  • Methylation: Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the stirred solution.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[4] The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from ethanol or by column chromatography to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazoline derivatives are renowned for their anticancer properties, with several FDA-approved drugs like Gefitinib and Erlotinib targeting key oncogenic pathways.[5] this compound derivatives continue this legacy, exhibiting potent cytotoxic effects against a range of cancer cell lines through diverse mechanisms.[4][6]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary anticancer mechanism for many quinazoline derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4][7] Overexpression or mutation of EGFR is a common driver in many cancers, leading to uncontrolled cell proliferation and survival.[5] These derivatives act as ATP-competitive inhibitors, binding to the kinase domain and blocking the downstream signaling cascades that promote tumor growth.

Inhibition of these survival pathways ultimately triggers programmed cell death, or apoptosis. This is often mediated through the mitochondrial pathway, involving the release of cytochrome c, which in turn activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3/7) that execute cellular dismantling.[5]

Signaling Pathway: EGFR Inhibition Leading to Apoptosis

G cluster_pathway EGFR Signaling Pathway EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival Derivative This compound Derivative Derivative->EGFR Inhibition CytoC Cytochrome C Release Derivative->CytoC RAS->Proliferation PI3K->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Caspase Caspase Activation CytoC->Caspase Caspase->Apoptosis

Caption: Inhibition of EGFR by a derivative blocks pro-survival pathways and induces apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
MQC Derivative AHepG2 (Liver)2.08Doxorubicin4.5
MQC Derivative BMCF-7 (Breast)2.09Doxorubicin5.2

Data synthesized from literature reports for illustrative purposes.[2][4][6]

Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell viability.[5] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol is a self-validating system as it includes positive (known cytotoxic drug) and negative (vehicle) controls.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Front Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel antibiotics.[8] Quinazoline derivatives have emerged as promising candidates, showing significant activity against drug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.[4] The antimicrobial efficacy is highly dependent on the substitution patterns around the quinazoline core.[8]

Mechanism of Action: Disrupting Bacterial Integrity

While the exact mechanisms can vary, quinazoline derivatives are thought to exert their antimicrobial effects by interfering with essential bacterial processes. This can include inhibiting DNA gyrase, an enzyme crucial for DNA replication, or disrupting the integrity of the bacterial cell wall or membrane.[8] Structure-activity relationship studies have shown that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can significantly enhance antibacterial activity.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Compound IDStaphylococcus aureus (Gram +) MIC (µg/mL)Escherichia coli (Gram -) MIC (µg/mL)
MQC Derivative C816
MQC Derivative D432
Ampicillin (Control)0.54

Illustrative data based on typical findings for this class of compounds.

Protocol 3: Broth Microdilution for MIC Determination

This protocol is a standard and reliable method for determining the MIC of a novel compound.[9][10] It provides a quantitative measure of antimicrobial potency.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. The accuracy of the inoculum density is critical for reproducibility.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ampicillin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by reading the optical density at 600 nm.

Antimicrobial Screening Workflow

G A Prepare 2-fold serial dilutions of derivative in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no growth E->F G Optional: Plate on agar to determine MBC F->G

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Quinazoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating conditions like arthritis and autoimmune disorders.[3][11]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins.[12] Some derivatives may also act by inhibiting the production or signaling of pro-inflammatory cytokines.

Protocol 4: In Vitro Assay for Anti-inflammatory Activity (Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay serves as a rapid and convenient in vitro screening method.[13] The ability of a compound to prevent heat-induced protein denaturation is a reliable indicator of its potential anti-inflammatory activity.

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

  • Compound Addition: Add 0.1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • pH Adjustment: Adjust the pH of the mixture to 6.8 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity (a measure of denaturation) at 660 nm using a spectrophotometer.[13]

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Reference Standard: Use a known anti-inflammatory drug, such as Diclofenac sodium, as a reference standard for comparison.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. Their synthetic tractability allows for extensive structure-activity relationship studies, enabling the fine-tuning of their biological profiles to enhance potency and selectivity while minimizing toxicity.

Future research should focus on elucidating the precise molecular targets for derivatives showing promising activity, particularly in the antimicrobial and anti-inflammatory spheres. The use of hybrid molecules, combining the quinazoline scaffold with other pharmacophores, could lead to multifunctional drugs with enhanced efficacy.[7][14] As our understanding of the molecular drivers of disease deepens, the rational design of novel this compound derivatives will undoubtedly yield the next generation of targeted therapies.

References

  • Srivastava, S., & Srivastava, S. (2017). Biological activity of Quinazoline: A Review. ResearchGate. [Link]

  • Saleem, M., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • de Oliveira, R., et al. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

  • Zhu, F., et al. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]

  • Kaur, H., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]

  • Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Rawat, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. [Link]

  • MDPI. 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. [Link]

  • Khodarahmi, G., et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • Simion, V., et al. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

  • Alagarsamy, V., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. [Link]

  • Chakraborty, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (2023). PubMed Central. [Link]

  • Martinez-Poveda, B. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Al-Ostath, O., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. [Link]

  • Screening models for inflammatory drugs. (2016). Slideshare. [Link]

  • Soares, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

  • Gornowicz, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2011). [Link]

  • Villalobos-Hernandez, J., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

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Pharmacological Profile & Synthetic Utility of Methyl Quinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Methyl quinazoline-2-carboxylate (MQC) represents a privileged scaffold in medicinal chemistry, serving primarily as a high-value intermediate for the synthesis of bioactive quinazoline derivatives.[1] While the parent ester exhibits moderate intrinsic antimicrobial activity, its pharmacological significance lies in its role as a precursor to quinazoline-2-carboxamides (antimalarial/antitubercular agents) and 4-substituted quinazolines (EGFR/VEGFR kinase inhibitors).

This guide delineates the pharmacological potential of the MQC scaffold, detailing its physicochemical properties, synthetic pathways, and its transformation into potent therapeutic agents.[1]

Physicochemical Profile
PropertyValuebiological Implication
Molecular Weight 188.18 g/mol High ligand efficiency (LE) potential; ideal fragment size.
LogP ~1.9Optimal lipophilicity for cell membrane permeability.
H-Bond Acceptors 4 (N1, N3, O=C, O-Me)Facilitates key interactions in the ATP-binding pocket of kinases.
Topological Polar Surface Area (TPSA) ~65 ŲGood oral bioavailability prediction (Veber rules).

Pharmacological Profile: From Scaffold to Drug[2]

The pharmacological utility of MQC is bifurcated into its intrinsic activity and its derived activity upon structural modification.

Intrinsic Activity (Antimicrobial)

The unfunctionalized methyl ester core displays moderate bacteriostatic activity. Research indicates that quinazoline-2-carboxylates can inhibit the growth of Gram-positive pathogens (Staphylococcus aureus) and Mycobacterium tuberculosis (H37Rv strain).[1]

  • Mechanism: Interference with bacterial DNA synthesis via inhibition of DNA gyrase (GyrB) and Topoisomerase IV.[2]

  • Limitation: The ester bond is susceptible to rapid hydrolysis by plasma esterases, converting MQC to the more polar and less cell-permeable quinazoline-2-carboxylic acid in vivo. Thus, MQC is often viewed as a prodrug or a lead fragment .

Derived Activity (Kinase Inhibition & Antimalarial)

The MQC scaffold acts as a template for two major classes of therapeutics:

  • Kinase Inhibitors (Oncology):

    • Substitution at the C4 position (via displacement or activation) yields 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib analogs).

    • Target: Epidermal Growth Factor Receptor (EGFR).[3][4]

    • MOA: The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (Met793 in EGFR).

  • Quinazolinone-2-carboxamides (Infectious Disease):

    • Reaction of the C2-ester with amines yields carboxamides.

    • Target: Plasmodium falciparum (Antimalarial) and DprE1 (Antitubercular).

    • Potency: Derivatives have shown IC50 values in the low nanomolar range against drug-resistant malaria strains.

Structural Biology & Mechanism of Action

To understand why this scaffold is effective, we must visualize its interaction within a biological target. The diagram below illustrates the Structure-Activity Relationship (SAR) and binding mode of MQC-derived inhibitors within the EGFR kinase domain.

G MQC This compound (Scaffold Core) C4_Sub C4-Substitution (Anilino/Alkoxy groups) MQC->C4_Sub Nucleophilic Aromatic Substitution (SNAr) C2_Mod C2-Ester Modification (Amidation/Reduction) MQC->C2_Mod Aminolysis / Hydrolysis EGFR EGFR/VEGFR Inhibition (Oncology) C4_Sub->EGFR High Affinity GyrB DNA Gyrase/DprE1 Inhibition (Antimicrobial) C2_Mod->GyrB Specificity Hinge Hinge Region Binding (N1 accepts H-bond from Met793) EGFR->Hinge Key Interaction Solvent Solvent Front Interaction (C2-tail extends to solvent) GyrB->Solvent Key Interaction

Figure 1: Pharmacophore map of this compound, highlighting the divergence of pharmacological activity based on C2 and C4 functionalization.

Synthetic Protocols: Experimental Workflow

For researchers aiming to synthesize MQC or its derivatives, we present a validated, eco-friendly protocol utilizing Manganese(III)-mediated oxidative radical cyclization . This method is superior to traditional condensation due to its atom economy and use of green solvents.

Protocol: Mn/TBHP-Mediated Synthesis

Objective: Synthesis of this compound from 2-(azidomethyl)phenyl isocyanide.

Reagents:

  • Substrate: 2-(azidomethyl)phenyl isocyanide (1.0 equiv)

  • Reagent: Methyl carbazate (2.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 5-6 M in decane, 2.5 equiv)

  • Catalyst: Mn(OAc)₃·2H₂O (10 mol%)

  • Solvent: Ethyl Acetate (EtOAc)[5]

  • Conditions: 80°C, Open flask (Air), 4-6 hours.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(azidomethyl)phenyl isocyanide (0.5 mmol) in EtOAc (3.0 mL).

  • Addition: Add methyl carbazate (1.0 mmol), Mn(OAc)₃·2H₂O (0.05 mmol), and TBHP solution (1.25 mmol) sequentially.

  • Reaction: Stir the mixture vigorously at 80°C under an air atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) until the isocyanide spot disappears (approx. 4h).[4][6]

  • Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove manganese salts. Wash the pad with EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient Hexane/EtOAc) to yield the pure this compound as a pale yellow solid.

Mechanism of Synthesis: The reaction proceeds via the generation of a methoxycarbonyl radical (•CO₂Me) from methyl carbazate, which attacks the isocyanide functionality. Subsequent intramolecular cyclization with the azide group and nitrogen elimination yields the quinazoline core.

Synthesis Start 2-(azidomethyl)phenyl isocyanide + Methyl Carbazate Radical Generation of •CO2Me Radical (Mn(III)/TBHP) Start->Radical 80°C, EtOAc Attack Radical Addition to Isocyanide Radical->Attack Cyclization Intramolecular Cyclization with Azide Group Attack->Cyclization Elimination Elimination of N2 Cyclization->Elimination Product This compound Elimination->Product Aromatization

Figure 2: Mechanistic pathway for the Mn/TBHP-mediated synthesis of MQC.

ADME & Toxicology Considerations

When utilizing MQC in biological assays, researchers must account for its metabolic trajectory.

  • Esterase Sensitivity: The methyl ester at C2 is highly susceptible to hydrolysis by carboxylesterases (CES1/CES2) in plasma and liver microsomes.

    • In vitro:[7][8][9] Stable in DMSO and buffer (pH 7.4) for short durations (<4h).

    • In vivo: Rapid conversion to quinazoline-2-carboxylic acid .

  • Solubility: Moderate aqueous solubility. For cellular assays, prepare stock solutions in DMSO (up to 50 mM) and dilute to <0.5% DMSO final concentration to avoid solvent toxicity.

  • Toxicity: Generally low cytotoxicity (CC50 > 50 µM) against mammalian cell lines (HEK293, HepG2) unless substituted with specific toxicophores (e.g., heavy halogens or nitro groups).

References

  • Begum, T., et al. (2020).[5] Mn/TBHP-mediated oxidative radical cyclization for the synthesis of quinazoline-2-carboxylates. Published in Organic & Biomolecular Chemistry. (Referenced via NIH Summary: [Link])

  • Mannoori, R., et al. (2025).[10] Design and Synthesis of New Quinazoline Hybrid Molecules as EGFR Targeting Antibreast Cancer Agents. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Discovery of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl quinoline-2-carboxylate (Analogous Structure Data). Retrieved from [Link]

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The Architect's Guide to a Privileged Scaffold: Discovery and Synthesis of Novel Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Bright Future of the Quinazoline Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to this principle of "privileged structures." Its inherent ability to interact with a multitude of biological targets, coupled with its synthetic tractability, has cemented its status as a highly sought-after template in modern drug discovery. From its early recognition as a pharmacologically active moiety to its current prominence in targeted cancer therapies, the journey of the quinazoline derivative is a compelling narrative of chemical ingenuity meeting biological necessity.

This in-depth technical guide is crafted for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It moves beyond a mere recitation of facts and protocols, delving into the "why" behind the "how." We will explore the strategic considerations that underpin the design of novel quinazoline-based agents, dissect the nuances of their synthesis, and illuminate the methodologies for evaluating their therapeutic potential. Our exploration will be grounded in the principles of scientific integrity, with a focus on self-validating experimental design and a commitment to authoritative, evidence-based knowledge. As you navigate this guide, you will gain not only a comprehensive understanding of the state-of-the-art in quinazoline chemistry but also the strategic insights necessary to contribute to the next generation of therapeutics built upon this remarkable scaffold.

I. The Quinazoline Scaffold: A Privileged Platform for Therapeutic Intervention

The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, presents a unique three-dimensional architecture that is amenable to functionalization at multiple positions. This structural versatility allows for the fine-tuning of electronic and steric properties, enabling the design of derivatives with high affinity and selectivity for a diverse array of biological targets.[1][2][3] The inherent aromaticity and the presence of nitrogen atoms in the pyrimidine ring contribute to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[4][5]

The pharmacological significance of quinazoline derivatives is vast and well-documented, with applications spanning multiple therapeutic areas, including:

  • Anticancer Agents: This is arguably the most successful application of quinazoline chemistry to date. Many derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7][8]

  • Antimicrobial Agents: The quinazoline scaffold has been incorporated into molecules exhibiting activity against a range of bacterial and fungal pathogens.[9][10][11]

  • Anti-inflammatory and Analgesic Agents: Certain quinazoline derivatives have demonstrated the ability to modulate inflammatory pathways, offering potential for the treatment of various inflammatory conditions.[12]

  • Antihypertensive and Antiviral Properties: The structural diversity of quinazolines has also led to the discovery of compounds with activity against hypertension and viral infections.[1][12]

The success of quinazoline-based drugs, such as the EGFR inhibitors gefitinib and erlotinib in the treatment of non-small cell lung cancer, has spurred significant interest in the continued exploration of this scaffold.[13] These drugs exemplify the power of rational drug design, where a deep understanding of the target protein's structure and mechanism is leveraged to create highly effective and selective inhibitors.

II. Strategic Approaches to the Synthesis of Novel Quinazoline Derivatives

The construction of the quinazoline core and the introduction of diverse substituents are central to the discovery of novel therapeutic agents. Over the years, a rich portfolio of synthetic methodologies has been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and microwave-assisted protocols. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.

A. Classical Synthetic Strategies: The Foundation of Quinazoline Chemistry

Several named reactions form the bedrock of quinazoline synthesis, and their understanding is essential for any medicinal chemist working in this area.

The Niementowski synthesis is a robust and straightforward method for the preparation of 4-oxoquinazolines (quinazolinones) through the thermal condensation of anthranilic acids with amides.[14] The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration. The versatility of this method lies in the ability to introduce substituents at the 2-position and on the benzene ring by selecting appropriately substituted amides and anthranilic acids, respectively.

Experimental Protocol: Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone

Rationale: This protocol exemplifies the classical Niementowski reaction, a reliable method for constructing the 4-oxoquinazoline core. The choice of benzamide as the amide component allows for the introduction of a phenyl group at the 2-position, a common feature in many biologically active quinazolinones. The reaction is typically performed at high temperatures to drive the condensation and cyclization steps.

Materials:

  • Anthranilic acid

  • Benzamide

  • Sand bath or heating mantle

  • Round-bottom flask equipped with a reflux condenser

  • Stir bar

Procedure:

  • Combine anthranilic acid (1 equivalent) and benzamide (2-3 equivalents) in a round-bottom flask.

  • Heat the mixture to 180-200°C using a sand bath or heating mantle with constant stirring.

  • Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature, which should result in the formation of a solid mass.

  • Triturate the solid with hot ethanol to remove excess benzamide.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to yield pure 2-phenyl-4(3H)-quinazolinone.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with literature values.

While primarily known for the synthesis of quinolines, the Friedländer annulation can be adapted for the synthesis of quinazolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3][15] The reaction proceeds through an initial aldol condensation followed by intramolecular cyclization and dehydration.

Experimental Protocol: Friedländer-type Synthesis of 2,4-Diphenylquinazoline

Rationale: This protocol illustrates a modified Friedländer approach to access fully aromatic quinazolines. The use of 2-aminobenzophenone provides the necessary aminoketone precursor. Benzonitrile serves as the source for the C2-phenyl group and the N1 atom of the pyrimidine ring. This one-pot reaction is catalyzed by a Lewis acid, such as zinc chloride, to promote the condensation and cyclization steps.

Materials:

  • 2-Aminobenzophenone

  • Benzonitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Stir bar

Procedure:

  • To a solution of 2-aminobenzophenone (1 equivalent) in a high-boiling point solvent, add benzonitrile (1.5-2 equivalents) and anhydrous zinc chloride (1.2 equivalents).

  • Heat the reaction mixture to reflux (typically 180-210°C) and remove the water formed during the reaction using a Dean-Stark trap.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture and dilute it with a suitable organic solvent like toluene.

  • Wash the organic layer with an aqueous solution of sodium bicarbonate to remove the catalyst and any acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-diphenylquinazoline.

Self-Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS). Comparison of the obtained data with literature reports for 2,4-diphenylquinazoline will validate the synthesis.

B. Modern Synthetic Methodologies: Expanding the Chemical Space

The demand for more efficient, versatile, and environmentally friendly synthetic methods has led to the development of several modern approaches for quinazoline synthesis.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[3][6][16] In the context of quinazoline synthesis, microwave-assisted protocols have been successfully applied to classical reactions like the Niementowski synthesis, as well as to novel multi-component reactions.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles

Rationale: This protocol showcases the efficiency of microwave-assisted synthesis for the rapid construction of 4-aminoquinazolines, a key scaffold in many kinase inhibitors. The reaction utilizes readily available 2-aminobenzonitriles and formamide, which acts as both a reactant and a solvent. The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.

Materials:

  • 2-Aminobenzonitrile

  • Formamide

  • Microwave reactor with sealed vessels

  • Stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzonitrile (1 equivalent) and formamide (5-10 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes). The reaction parameters may need to be optimized for specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aminoquinazoline.

Self-Validation: The identity and purity of the product should be rigorously confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) and melting point determination.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules. These methods have been extensively applied to the synthesis of quinazoline derivatives, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds at various positions of the quinazoline ring.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 4-Arylquinazolines

Rationale: This protocol demonstrates the power of palladium-catalyzed cross-coupling for the synthesis of 4-arylquinazolines. The reaction utilizes a 4-chloroquinazoline as the electrophilic partner and an arylboronic acid as the nucleophilic partner. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance.

Materials:

  • 4-Chloroquinazoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Stir bar

Procedure:

  • To a Schlenk flask, add 4-chloroquinazoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylquinazoline.

Self-Validation: The successful synthesis of the target compound must be verified by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

III. Characterization of Novel Quinazoline Derivatives: Ensuring Structural Integrity

The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of novel quinazoline derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for elucidating the structure of organic molecules. For quinazoline derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.[17][18][19][20] For example, in the ¹H NMR spectrum of gefitinib, characteristic signals can be observed for the protons on the quinazoline core, the anilino moiety, and the morpholino-propoxy side chain.[5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis.[12][21][22][23] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.[24]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a compound and for its purification.[25] By using a suitable stationary phase and mobile phase, impurities can be separated from the desired product, and the purity can be quantified by integrating the peak areas.

IV. Biological Evaluation: From In Vitro Assays to Mechanistic Insights

The ultimate goal of synthesizing novel quinazoline derivatives is to identify compounds with desirable biological activity. A hierarchical screening approach is typically employed, starting with in vitro assays to assess the compound's potency and selectivity, followed by more complex cell-based assays and, eventually, in vivo studies.

A. In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. This assay is widely used for the initial screening of compounds for their cytotoxic effects against cancer cell lines.[4][8][12][16][26][27][28]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Rationale: This protocol provides a standardized method for evaluating the in vitro cytotoxicity of novel quinazoline derivatives against cancer cell lines. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add a solution of MTT to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The assay should be performed in triplicate and repeated at least twice to ensure the reproducibility of the results. The IC₅₀ value of the positive control should be within the expected range.

B. Target-Based Assays: Kinase Inhibition

For quinazoline derivatives designed as kinase inhibitors, it is essential to assess their ability to inhibit the activity of the target kinase directly. In vitro kinase inhibition assays are used to determine the potency of a compound against a specific kinase, such as EGFR or VEGFR-2.[4][7][9][11][29][30]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

Rationale: This protocol describes a common method for measuring the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) kinase. The assay typically measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, often using an antibody that specifically recognizes the phosphorylated form of the substrate.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

  • Test compounds

  • Phospho-specific antibody

  • Detection reagent (e.g., a secondary antibody conjugated to an enzyme or a fluorescent probe)

  • 96-well plates

  • Plate reader

Procedure:

  • Add the kinase buffer, the substrate peptide, and the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding a solution of ATP and recombinant EGFR kinase to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a set period of time (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add a solution of the phospho-specific antibody to each well and incubate to allow for binding to the phosphorylated substrate.

  • Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The assay should include a positive control inhibitor with a known IC₅₀ value for EGFR to validate the assay performance. All measurements should be performed in at least duplicate.

V. Structure-Activity Relationship (SAR) and Lead Optimization: The Path to a Better Drug

The synthesis and biological evaluation of a series of quinazoline derivatives allow for the establishment of a structure-activity relationship (SAR), which provides valuable insights into how different structural modifications affect the compound's potency and selectivity.[4][5][9][15][25][26][31][32] This information is then used to guide the design of new analogs with improved properties in a process known as lead optimization.

Table 1: Illustrative SAR Data for Quinazoline-Based EGFR Inhibitors

CompoundEGFR IC₅₀ (nM)
Gefitinib OCH₃H3-Cl, 4-F2-37
Erlotinib HOCH₂CH₂OCH₃3-ethynyl2
Analog 1 OCH₃OCH₃3-Cl, 4-F>1000
Analog 2 OCH₃H4-F50
Analog 3 OCH₃H3-Cl150

Data is hypothetical and for illustrative purposes only.

The data in Table 1 illustrates how small changes in the substitution pattern on the quinazoline core and the 4-anilino moiety can have a profound impact on EGFR inhibitory activity. For instance, the presence of a 3-chloro-4-fluoroaniline at the 4-position is crucial for the high potency of gefitinib. The replacement of the methoxy group at the 6-position with a hydrogen atom, as in erlotinib, is well-tolerated, while the introduction of a second methoxy group at the 7-position (Analog 1) leads to a significant loss of activity. This type of quantitative data is invaluable for medicinal chemists in their efforts to design more potent and selective inhibitors.

VI. Visualizing the Molecular Landscape: Pathways and Workflows

A deeper understanding of the biological context in which quinazoline derivatives exert their effects is crucial for rational drug design. Visualizing the signaling pathways targeted by these compounds and the experimental workflows used to evaluate them can provide valuable insights.

Signaling Pathway: Simplified EGFR Signaling Cascade

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Simplified schematic of the EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Experimental Workflow: From Synthesis to Biological Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Quinazoline Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Kinase_Assay Target-Based Assay (e.g., EGFR Kinase Assay) Cytotoxicity->Kinase_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

Caption: A typical experimental workflow for the discovery and optimization of novel quinazoline derivatives.

VII. Conclusion and Future Perspectives

The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of the molecular basis of disease, promises to further expand the therapeutic applications of this remarkable heterocyclic system. Future efforts in this field will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets, as well as the exploration of novel drug delivery strategies to enhance the efficacy and reduce the side effects of quinazoline-based drugs. The integration of computational methods, such as in silico screening and molecular dynamics simulations, will undoubtedly play an increasingly important role in accelerating the discovery and optimization of the next generation of quinazoline-derived medicines.

References

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An In-Depth Technical Guide to the In Vitro Evaluation of Methyl Quinazoline-2-Carboxylate Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of methyl quinazoline-2-carboxylate's cytotoxic potential. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as anticancer agents.[1][2] This document outlines the rationale, experimental design, and detailed protocols for a robust assessment of this specific compound's activity against cancer cell lines.

Introduction: The Rationale for Investigating this compound

Quinazoline derivatives have a well-documented history of diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Their efficacy as anticancer agents often stems from their ability to inhibit protein kinases, which are crucial enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.[5][6] Dysregulation of these pathways is a hallmark of cancer.[5][6] Specifically, many quinazoline-based drugs, such as gefitinib and erlotinib, target the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][7] The PI3K/Akt/mTOR pathway is another critical signaling network implicated in cancer development that can be targeted by quinazoline derivatives.[5]

This compound, as a derivative of this potent scaffold, warrants thorough investigation for its potential cytotoxic effects. This guide provides a systematic approach to evaluating its in vitro efficacy, from initial cell viability screening to elucidating the underlying mechanism of action.

Pre-Experimental Considerations: Setting the Foundation for Reliable Data

A meticulously planned experiment is the cornerstone of reproducible and trustworthy results. Before initiating any cytotoxic assays, the following factors must be carefully considered.

2.1. Cell Line Selection: A Biologically Relevant Model System

The choice of cancer cell lines is critical and should be guided by the potential molecular targets of quinazoline derivatives. A panel of cell lines is recommended to assess the compound's spectrum of activity.

  • EGFR-Expressing Cell Lines: Given the known activity of quinazolines against EGFR, cell lines with varying EGFR expression levels are appropriate. Examples include:

    • A549 (Non-Small Cell Lung Cancer): Commonly used for screening potential anticancer agents.[7]

    • MCF-7 (Breast Cancer): A well-characterized breast cancer cell line.[7][8]

    • PC-3 (Prostate Cancer): A prostate cancer cell line.[8]

  • Other Relevant Cell Lines:

    • HCT116 (Colon Cancer): A common model for colon cancer research.[7]

    • Jurkat and THP-1 (Leukemia): To assess activity against hematological malignancies.[9]

  • Normal Cell Line Control: To evaluate selectivity, a non-cancerous cell line, such as MRC-5 (normal lung fibroblast), should be included.[2]

2.2. Compound Preparation and Handling

  • Solubility Testing: Determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the assays.

A Multi-Faceted Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a battery of assays measuring different cellular parameters is essential for a comprehensive evaluation.[10]

3.1. Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13][14]

3.1.1. MTT Assay Protocol [11][13][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11][13]

  • Incubation: Incubate the plate in a humidified 37°C incubator with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][13]

3.2. Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.

3.2.1. LDH Assay Protocol [16][17][18]

  • Follow Steps 1-4 of the MTT Assay Protocol.

  • Sample Collection: Carefully collect a sample of the cell culture medium from each well.

  • LDH Reaction: Add the collected medium to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17][18]

  • Stop Reaction: Add a stop solution.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490 nm and 492 nm.[17][18]

3.3. Apoptosis Assessment: Caspase Activity Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[9] A hallmark of apoptosis is the activation of a family of proteases called caspases.[19][20]

3.3.1. Caspase-3/7 Activity Assay Protocol [21]

  • Follow Steps 1-4 of the MTT Assay Protocol.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well. These substrates contain the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[21]

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Data Presentation and Interpretation

4.1. Quantitative Data Summary

Summarize the quantitative data from the cytotoxicity assays in a clear and concise table.

Cell LineAssayIC₅₀ (µM) of this compound
A549 MTTHypothetical Value
LDHHypothetical Value
Caspase-3/7Hypothetical Value
MCF-7 MTTHypothetical Value
LDHHypothetical Value
Caspase-3/7Hypothetical Value
PC-3 MTTHypothetical Value
LDHHypothetical Value
Caspase-3/7Hypothetical Value
MRC-5 MTTHypothetical Value
LDHHypothetical Value
Caspase-3/7Hypothetical Value

IC₅₀ represents the concentration of the compound that inhibits 50% of cell growth or viability.

4.2. Experimental Workflow Visualization

experimental_workflow cluster_prep Pre-Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Lines Cell Line Panel (A549, MCF-7, PC-3, MRC-5) MTT MTT Assay (Metabolic Activity) Cell_Lines->MTT LDH LDH Assay (Membrane Integrity) Cell_Lines->LDH Caspase Caspase Assay (Apoptosis) Cell_Lines->Caspase Compound_Prep Compound Preparation (Stock & Working Solutions) Compound_Prep->MTT Compound_Prep->LDH Compound_Prep->Caspase IC50 IC₅₀ Determination MTT->IC50 LDH->IC50 Caspase->IC50 Mechanism Mechanism of Action (Pathway Analysis) IC50->Mechanism signaling_pathway MQC Methyl Quinazoline- 2-Carboxylate EGFR EGFR MQC->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of EGFR and PI3K/Akt pathways.

To investigate the modulation of these pathways, techniques such as Western blotting can be employed to measure the phosphorylation status of key proteins like EGFR, Akt, and mTOR after treatment with this compound.

Conclusion: Synthesizing the Data for a Comprehensive Profile

This technical guide provides a robust framework for the in vitro evaluation of this compound's cytotoxicity. By employing a multi-assay approach and investigating relevant signaling pathways, researchers can build a comprehensive profile of the compound's anticancer potential. The data generated from these studies will be crucial for making informed decisions about its further development as a potential therapeutic agent.

References

  • Al-Suhaimi, E. A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology, 11, 747501. Available from: [Link].

  • Gao, Y., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports, 3(5), 639-642. Available from: [Link].

  • Al-Ostoot, F. H., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(48), 30278-30304. Available from: [Link].

  • IntechOpen. (2022). Biological activities of recent advances in quinazoline. Available from: [Link].

  • Ahmad, I., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-18. Available from: [Link].

  • MDPI. (2023). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Available from: [Link].

  • Ghandadi, M., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 361. Available from: [Link].

  • Stoddart, M. J. (2011). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Cell Viability Assays (pp. 1-6). Humana Press. Available from: [Link].

  • Fereidoonnezhad, M., et al. (2019). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 14(1), 13. Available from: [Link].

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link].

  • Duffy, S., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13037-13053. Available from: [Link].

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link].

  • Darzynkiewicz, Z., et al. (2010). Apoptosis assays. Current Protocols in Cytometry, Chapter 7, Unit 7.39. Available from: [Link].

  • National Center for Biotechnology Information. (2012). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link].

  • Al-Warhi, T., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Molecules, 27(9), 2732. Available from: [Link].

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link].

  • BMG Labtech. (2023). Apoptosis – what assay should I use?. Available from: [Link].

  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3), 40240-40245. Available from: [Link].

  • Provost, J. J., & Wallert, M. A. (2011). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link].

  • ResearchGate. (2022). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Available from: [Link].

  • Biocompare. (2016). Apoptosis Assays: Caspases and Beyond. Available from: [Link].

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100827. Available from: [Link].

  • de Oliveira, R. S., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4983. Available from: [Link].

  • Riss, T. L., et al. (2019). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 14(11), 1139-1157. Available from: [Link].

  • Cell Biologics Inc. LDH Assay. Available from: [Link].

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Methodological & Application

Spectroscopic characterization of methyl quinazoline-2-carboxylate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists requiring a rigorous protocol for the spectroscopic validation of Methyl Quinazoline-2-carboxylate (MQC) . This compound is a critical heterocyclic scaffold in the development of kinase inhibitors (e.g., VEGFR-2, Pim-1) and antifolate agents.

Introduction & Structural Context

This compound (MQC) consists of a fused benzene-pyrimidine system (quinazoline) substituted with a methyl ester at the C2 position.[1] Accurate characterization requires distinguishing the unique electronic environment of the pyrimidine ring protons, particularly H4 , from the benzenoid protons, and confirming the integrity of the labile ester moiety.

Structural Logic
  • The Quinazoline Core: The 1,3-diazanaphthalene system creates a highly electron-deficient ring.

  • C2 Substitution: The ester group at C2 removes the most acidic proton (H2) found in the parent quinazoline, leaving H4 as the sole pyrimidine proton.

  • Diagnostic Challenge: Differentiating MQC from its isomer, methyl quinazoline-4-carboxylate, relies heavily on the chemical shift of the pyrimidine proton and the fragmentation pattern in Mass Spectrometry.

Experimental Protocol: Sample Preparation

Objective: Ensure complete solubility and prevent hydrolysis during analysis.

  • Solvent Selection:

    • NMR: Deuterated Chloroform (

      
      ) is preferred for resolution. Use DMSO-
      
      
      
      only if solubility is poor, as it may obscure exchangeable protons (though none are present in pure MQC) or shift the water peak into the aromatic region.
    • Mass Spec: HPLC-grade Methanol or Acetonitrile with 0.1% Formic Acid.

    • IR: Dry powder for ATR (Attenuated Total Reflectance) or KBr pellet.

  • Preparation Steps:

    • NMR: Dissolve 5–10 mg of MQC in 600 µL of

      
       (containing 0.03% TMS). Filter through a cotton plug to remove particulates.
      
    • MS: Prepare a 1 mg/mL stock in MeOH, then dilute to 10 µg/mL for Direct Infusion or LC-MS injection.

Nuclear Magnetic Resonance (NMR) Characterization

H NMR Protocol (400 MHz or higher)

Parameter Setup:

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     3.0 seconds to ensure full relaxation of the deshielded H4 proton and the quaternary ester carbonyl (for 
    
    
    
    C).
  • Scans (NS): 16–32 scans for sufficient S/N.

Spectral Analysis & Assignment:

PositionTypeChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Mechanistic Insight
H4 Pyrimidine9.45 – 9.55 Singlet (s)-Most Deshielded: Adjacent to N3 and the aromatic ring current. Lack of coupling confirms C2 substitution.
H8 Aromatic8.10 – 8.20Doublet (d)~8.5Deshielded by peri-interaction with N1 lone pair.
H5 Aromatic7.90 – 8.00Doublet (d)~8.0"Roofing" effect often seen with H6.
H6, H7 Aromatic7.60 – 7.80Multiplet (m)-Overlapping signals typical of the benzenoid ring.
-OCH

Methyl4.05 – 4.15 Singlet (s)-Diagnostic methyl ester singlet; shift >4.0 ppm due to ester electronegativity.
C NMR Protocol

Key Signals:

  • C=O (Ester): ~165 ppm.

  • C2 (Imine-like): ~152 ppm (Quaternary, weak intensity).

  • C4 (Imine-like): ~160 ppm (CH, intense).

  • -OCH

    
    :  ~53 ppm.
    

Infrared Spectroscopy (FT-IR)[2]

Method: ATR (Diamond Crystal). Range: 4000 – 600 cm⁻¹.

Diagnostic Bands:

  • Ester Carbonyl (

    
    ): 1730 – 1750 cm⁻¹ . A sharp, strong band. If this band broadens or shifts to ~1680 cm⁻¹, suspect hydrolysis to the carboxylic acid.
    
  • Imine Stretch (

    
    ): 1615 – 1625 cm⁻¹ . Characteristic of the quinazoline ring.
    
  • Aromatic C-H Stretch: 3050 – 3100 cm⁻¹ (Weak).

  • C-O Stretch: 1200 – 1250 cm⁻¹ (Strong).

Mass Spectrometry (MS)[3][4][5][6]

Method: ESI-MS (Positive Mode) or EI-MS (70 eV).

Fragmentation Pathway (EI/ESI)

The fragmentation of MQC is driven by the stability of the heteroaromatic core.

  • Molecular Ion:

    
     (ESI) or 
    
    
    
    (EI).
  • Primary Fragmentation: Loss of the methoxy group radical (

    
    , -31 amu) or methanol (neutral loss).
    
  • Secondary Fragmentation: Loss of Carbon Monoxide (

    
    , -28 amu) from the ester carbonyl.
    
  • Ring Degradation: Loss of

    
     (-27 amu) from the pyrimidine ring (typical of quinazolines).
    

Quantified Fragments (EI):

m/zIon IdentityInterpretation
188

Molecular Ion (Base peak often).
157

Acylium ion formation (Ester cleavage).
129

Loss of entire ester group; Quinazoline cation.
102

Benzyne/Nitrile rearrangement (Loss of HCN).

Visualization of Characterization Workflows

Structural Elucidation Logic

The following diagram illustrates the decision tree for confirming the MQC structure against potential impurities or isomers.

CharacterizationLogic Sample Unknown Sample (Suspected MQC) HNMR 1H NMR (CDCl3) Sample->HNMR IR_Check FT-IR Analysis Sample->IR_Check CheckH4 Check >9.0 ppm Region HNMR->CheckH4 SingletH4 Singlet @ ~9.5 ppm (H4 confirmed) CheckH4->SingletH4 Yes NoSinglet No Singlet >9.0 ppm CheckH4->NoSinglet No CheckMe Check ~4.0 ppm SingletH4->CheckMe Isomer Suspect Isomer (e.g., 4-isomer or acid) NoSinglet->Isomer MePresent Singlet @ 4.1 ppm (Ester Me confirmed) CheckMe->MePresent Yes Final CONFIRMED This compound MePresent->Final CO_Band Band @ 1740 cm-1? IR_Check->CO_Band CO_Band->Final Yes CO_Band->Isomer Shifted/Broad

Figure 1: Logical workflow for the spectroscopic confirmation of this compound.

Mass Spectrometry Fragmentation Pathway

Mechanistic visualization of the ion dissociation in Electron Impact (EI) mode.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 188 Frag1 Acylium Ion [M - OMe]+ m/z 157 M_Ion->Frag1 - OMe (31) Frag2 Quinazoline Cation [M - COOMe]+ m/z 129 M_Ion->Frag2 - COOMe (59) Frag1->Frag2 - CO (28) Frag3 Ring Fragment [M - HCN]+ m/z 102 Frag2->Frag3 - HCN (27)

Figure 2: Primary fragmentation pathways observed in EI-MS for MQC.

References

  • National Institutes of Health (NIH) - PubChem. Quinazoline Derivatives and Spectral Data. Retrieved from [Link]

  • MDPI Molecules. Synthesis and Characterization of Quinazoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of Quinazolines from 2-aminobenzylamines. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

Synthesis of Quinazoline-2-Carboxylate Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological and pharmacological activities.[1][2] Its derivatives have garnered substantial interest in drug discovery and development, exhibiting a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2] Among the vast library of quinazoline derivatives, quinazoline-2-carboxylate esters represent a critical class of intermediates and target molecules. The ester functionality at the 2-position serves as a versatile handle for further chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological profiles. This guide provides a detailed, step-by-step exploration of the synthesis of quinazoline-2-carboxylate esters, offering practical protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of Quinazoline-2-Carboxylate Esters

The construction of the quinazoline-2-carboxylate ester framework can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on two robust and widely applicable methods:

  • Cyclocondensation of 2-Aminobenzonitriles with Dialkyl Oxalates: A direct and efficient approach to forming the quinazoline ring with the desired ester functionality at the C2 position.

  • Multistep Synthesis from 2-Aminobenzamides: A versatile route that proceeds through a key quinazolinone intermediate, offering opportunities for diverse functionalization.

Method 1: Direct Synthesis via Cyclocondensation of 2-Aminobenzonitriles and Dialkyl Oxalates

This method provides a straightforward and atom-economical route to quinazoline-2-carboxylate esters. The reaction involves the condensation and subsequent cyclization of a 2-aminobenzonitrile derivative with a dialkyl oxalate, such as diethyl oxalate.

Reaction Principle and Mechanism

The reaction is believed to proceed through a multistep mechanism. Initially, the amino group of the 2-aminobenzonitrile nucleophilically attacks one of the electrophilic carbonyl carbons of the dialkyl oxalate. This is followed by an intramolecular cyclization where the nitrogen of the nitrile group attacks the second carbonyl carbon of the oxalate moiety. Subsequent aromatization leads to the formation of the stable quinazoline ring system. The reaction is typically carried out at elevated temperatures, and the use of a base can facilitate the initial nucleophilic attack.

G cluster_0 Reaction Workflow A 2-Aminobenzonitrile C Initial Adduct Formation (Nucleophilic Attack) A->C B Diethyl Oxalate B->C D Intramolecular Cyclization C->D Heat E Aromatization D->E F Ethyl Quinazoline-2-carboxylate E->F

Caption: General workflow for the synthesis of ethyl quinazoline-2-carboxylate.

Detailed Experimental Protocol: Synthesis of Ethyl Quinazoline-2-carboxylate

This protocol describes the synthesis of the parent ethyl quinazoline-2-carboxylate. The procedure can be adapted for substituted 2-aminobenzonitriles to generate a library of derivatives.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Aminobenzonitrile118.141.18 g10
Diethyl Oxalate146.144.38 g (3.9 mL)30
Ethanol (Absolute)46.0720 mL-
Sodium Ethoxide68.050.75 g11

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add diethyl oxalate (4.38 g, 3.9 mL, 30 mmol) followed by the portion-wise addition of sodium ethoxide (0.75 g, 11 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure ethyl quinazoline-2-carboxylate.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: The yield of ethyl quinazoline-2-carboxylate can vary depending on the specific reaction conditions and the purity of the starting materials, but yields in the range of 60-75% are typically reported.

Method 2: Multi-step Synthesis from 2-Aminobenzamides

This alternative route offers greater flexibility for introducing substituents at the 4-position of the quinazoline ring. The synthesis proceeds through the formation of a 4-hydroxyquinazoline-2-carboxylate intermediate, which can then be converted to a 4-chloro derivative, a versatile precursor for further nucleophilic substitution reactions.

Reaction Pathway Overview

G cluster_1 Multi-step Synthesis Workflow A 2-Aminobenzamide C Step 1: Niementowski Reaction (Formation of 4-Hydroxy Intermediate) A->C B Diethyl Oxalate B->C D Ethyl 4-Hydroxyquinazoline-2-carboxylate C->D E Step 2: Chlorination D->E SOCl₂ or POCl₃ F Ethyl 4-Chloroquinazoline-2-carboxylate E->F G Step 3: Dechlorination (Reduction) F->G H₂, Pd/C H Ethyl Quinazoline-2-carboxylate G->H

Caption: Multi-step pathway for quinazoline-2-carboxylate ester synthesis.

Step-by-Step Experimental Protocols

This step utilizes a variation of the Niementowski reaction.[3][4]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Aminobenzamide136.151.36 g10
Diethyl Oxalate146.142.19 g (1.95 mL)15
Pyridine79.1020 mL-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, suspend 2-aminobenzamide (1.36 g, 10 mmol) in pyridine (20 mL).

  • Addition of Reagent: Add diethyl oxalate (2.19 g, 1.95 mL, 15 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. A precipitate will form as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. Collect the precipitate by filtration and wash it thoroughly with cold ethanol to remove any residual pyridine.

  • Purification: The collected solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetic acid.

The 4-hydroxy group is converted to a more reactive chloro group, which is an excellent leaving group for subsequent reactions.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-Hydroxyquinazoline-2-carboxylate218.202.18 g10
Thionyl Chloride (SOCl₂)118.9710 mL-
N,N-Dimethylformamide (DMF)73.09Catalytic amount (2-3 drops)-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), place ethyl 4-hydroxyquinazoline-2-carboxylate (2.18 g, 10 mmol).

  • Addition of Reagents: Carefully add thionyl chloride (10 mL) to the flask, followed by a catalytic amount of DMF (2-3 drops).

  • Reaction: Gently heat the reaction mixture to reflux and maintain for 2-3 hours. The solid will gradually dissolve.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is generally of sufficient purity for the next step.

The final step involves the reductive removal of the chloro group.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-Chloroquinazoline-2-carboxylate236.652.37 g10
Palladium on Carbon (10% Pd/C)-100 mg-
Triethylamine (Et₃N)101.191.52 g (2.1 mL)15
Ethanol (Absolute)46.0750 mL-
Hydrogen Gas (H₂)2.02Balloon or H₂ generator-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add ethyl 4-chloroquinazoline-2-carboxylate (2.37 g, 10 mmol), 10% Pd/C (100 mg), and absolute ethanol (50 mL).

  • Addition of Base: Add triethylamine (1.52 g, 2.1 mL, 15 mmol) to the mixture.

  • Reaction: Secure a balloon filled with hydrogen gas to the flask (or use a hydrogen generator). Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure ethyl quinazoline-2-carboxylate.

Conclusion and Future Perspectives

The synthetic routes detailed in this guide provide robust and adaptable methods for the preparation of quinazoline-2-carboxylate esters. The choice between the direct cyclocondensation and the multi-step approach will depend on the specific synthetic goals and the availability of starting materials. The versatility of the quinazoline scaffold, coupled with the reactivity of the 2-carboxylate ester functionality, ensures that these compounds will continue to be valuable building blocks in the quest for novel therapeutics. Further research into more sustainable and efficient catalytic systems for these transformations will undoubtedly expand the synthetic chemist's toolbox and accelerate the discovery of new and improved quinazoline-based drugs.

References

  • Alagarsamy, V., Rajesh, R., Meena, R., Vijaykumar, S., Ramseshu, K. V., & Anandakumar, T. D. (2004). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones. Biological and Pharmaceutical Bulletin, 27(5), 647-650.
  • Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572.
  • Hensbergen, A. W., Mills, V. R., Collins, I., & Jones, A. M. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478-6483.
  • Chen, Z., Chen, J., Liu, M., Ding, J., Gao, W., Huang, X., & Wu, H. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 78(22), 11342-11348.
  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.
  • Bake, V. R., & Almaula, P. I. (1962). Synthesis of 2-carboethoxyquinazoline-4(3H)-one. Journal of the Indian Chemical Society, 39, 735-736.
  • Farhang, M., et al. (2014). An efficient one-pot tandem cyclization between 2-amino benzophenones, aryl aldehydes, and NH4OAc using magnetically separable and reusable CuFe2O4 nanoparticles in aqueous media. RSC Advances, 4(10), 4930-4936.
  • Yi, C. S., & Arachchige, P. T. K. (2019). An in situ formed ruthenium catalyst enables a highly selective dehydrogenative coupling reaction of 2-aminophenyl ketones with amines to form quinazoline products. Organic Letters, 21(9), 3337-3341.
  • Wang, C., Li, S., Liu, H., Jiang, Y., & Fu, H. (2010). A simple and efficient, ligand-free copper-catalyzed approach to quinazoline derivatives uses readily available substituted (2-bromophenyl)methylamines and amides as starting materials. The Journal of Organic Chemistry, 75(22), 7936-7938.
  • Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010). A facile approach allows the synthesis of 2-phenylquinazolines via a tandem reaction following sp3 C–H functionalization. Organic Letters, 12(12), 2841-2843.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 104.
  • Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C–H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 29(07), 979-985.

Sources

Application Notes and Protocols for the Metal-Catalyzed Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the metal-catalyzed synthesis of quinazoline derivatives. This document emphasizes not only the procedural steps but also the underlying scientific principles and practical considerations for successful and reproducible synthesis.

Introduction: The Significance of Quinazolines and the Power of Metal Catalysis

Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Their applications in medicinal chemistry are extensive, with quinazoline-based drugs approved for treating cancer, hypertension, and other diseases.[2][3] The versatile biological profile of this scaffold has fueled a continuous demand for efficient and robust synthetic methodologies.

Traditional methods for quinazoline synthesis often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of significant waste. In contrast, transition-metal-catalyzed reactions have emerged as indispensable tools in modern organic synthesis, offering streamlined, atom-economical, and highly efficient pathways to complex molecules like quinazolines.[1][4] These catalytic systems enable the formation of key carbon-nitrogen and carbon-carbon bonds under milder conditions, often with superior yields and functional group tolerance.[5] This guide will delve into the application of various metal catalysts, providing both the "how" and the "why" to empower researchers in this critical area of drug discovery and development.

I. Copper-Catalyzed Methodologies: Versatility and Accessibility

Copper, being an earth-abundant and relatively inexpensive metal, has found widespread application in the synthesis of quinazoline derivatives.[6] Copper catalysts are effective in promoting a variety of transformations, including Ullmann-type couplings and oxidative cyclizations.[6][7]

Scientific Rationale: The Role of Copper in Quinazoline Formation

Copper catalysts, typically in the +1 or +2 oxidation state, facilitate key bond-forming events. In many protocols, Cu(I) species are involved in Ullmann-type C-N cross-coupling reactions, where an aryl halide is coupled with a nitrogen nucleophile.[6] The reaction often proceeds through a sequence of oxidative addition, ligand exchange, and reductive elimination. Furthermore, copper's redox activity is harnessed in aerobic oxidative cyclizations, where it catalyzes the oxidation of intermediates, leading to the aromatic quinazoline ring system.[8] The choice of ligands, bases, and solvents plays a crucial role in modulating the catalyst's activity and stabilizing the key intermediates in the catalytic cycle.

Application Protocol: Copper-Catalyzed Cascade Synthesis of 2-Substituted Quinazolines

This protocol details a one-pot synthesis of 2-substituted quinazolines from readily available (2-bromophenyl)methylamines and amidine hydrochlorides, utilizing a simple copper catalyst and air as the oxidant.[9]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_workup Workup and Purification A Add (2-bromophenyl)methylamine, amidine hydrochloride, CuBr, and K2CO3 to a reaction vessel B Add solvent (e.g., DMSO) A->B C Stir the mixture at the specified temperature under air B->C D Monitor reaction by TLC C->D E Quench the reaction D->E F Extract with organic solvent E->F G Dry, concentrate, and purify by column chromatography F->G G Fe(II) Fe(II) Fe(III) Fe(III) Fe(II)->Fe(III) O2 (Oxidant) Fe(III)->Fe(II) Substrate Oxidation RCH2NH2 Benzylamine Imine Self-coupling product RCH2NH2->Imine Fe(III) catalyzed self-coupling Transimination_Product Transimination Product Imine->Transimination_Product + 2-Aminobenzylamine 2-Aminobenzylamine 2-Aminobenzylamine Cyclized_Intermediate Cyclized Intermediate Transimination_Product->Cyclized_Intermediate Intramolecular C-N coupling Quinazoline Quinazoline Cyclized_Intermediate->Quinazoline Aromatization

Sources

Application Notes & Protocols: High-Yield Synthesis of Functionalized Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The efficient and high-yield synthesis of functionalized quinazoline derivatives is therefore a critical endeavor for researchers in both academic and industrial settings. This comprehensive guide provides an in-depth analysis of robust and scalable synthetic strategies for preparing functionalized quinazolines. We will delve into the mechanistic underpinnings of classical and contemporary methodologies, offering field-proven insights to navigate experimental choices. Detailed, step-by-step protocols for high-yield synthesis are provided, alongside a comparative analysis of different approaches to empower researchers in selecting the optimal strategy for their specific target molecules.

Introduction: The Enduring Significance of the Quinazoline Moiety

Quinazolines are bicyclic heterocyclic compounds resulting from the fusion of a benzene ring and a pyrimidine ring.[2] This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[3] The therapeutic landscape is populated with quinazoline-based drugs, most notably in oncology with tyrosine kinase inhibitors like Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers.[1][5] The functionalization of the quinazoline core at various positions allows for the fine-tuning of its pharmacological properties, making the development of versatile and high-yielding synthetic routes a paramount objective in drug discovery.[2][6]

This guide will focus on practical, high-yield synthetic methodologies, with an emphasis on understanding the "why" behind the "how" of each protocol. We will explore both time-tested methods and modern innovations that offer improved efficiency, functional group tolerance, and adherence to the principles of green chemistry.

Comparative Analysis of Key Synthetic Strategies

The synthesis of the quinazoline ring system can be approached through various pathways. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. Here, we compare some of the most effective and widely adopted strategies.

Synthetic StrategyKey Features & AdvantagesCommon Starting MaterialsTypical Yields
Niementowski Synthesis Classical, operationally simple, good for 4(3H)-quinazolinones.[5][7]Anthranilic acids and amides60-90% (optimized)[5]
Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields, green chemistry approach.[7][8][9][10]Various (anthranilic acids, 2-aminobenzonitriles, etc.)Often >80%[9][11]
Metal-Catalyzed Cross-Coupling High functional group tolerance, versatile for diverse substitutions.[12][13][14]2-halobenzonitriles, 2-aminobenzylamines, etc.70-95%[13]
Multi-Component Reactions (MCRs) Atom-economical, convergent synthesis, operational simplicity.[6][8]2-aminobenzophenones, aldehydes, ammonium salts77-90%[12]

Featured High-Yield Synthetic Protocols

Herein, we provide detailed, step-by-step protocols for two distinct, high-yield methods for the synthesis of functionalized quinazolines. These protocols have been selected for their reliability, scalability, and broad applicability.

Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinones

This protocol leverages the efficiency of microwave irradiation to significantly accelerate the classical Niementowski reaction, a thermal condensation of an anthranilic acid with an amide.[7][15] This method is particularly effective for the synthesis of 4(3H)-quinazolinones, which are prevalent motifs in many biologically active molecules.

Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating.[7][10] The use of a solvent-free or high-boiling point solvent system is ideal for this method.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine anthranilic acid and amide in a microwave vessel prep2 Add catalyst (optional, e.g., silica gel) prep1->prep2 reaction Irradiate at specified temperature and time prep2->reaction workup1 Cool the reaction mixture reaction->workup1 workup2 Add water and filter the precipitate workup1->workup2 workup3 Wash the solid with cold water and dry workup2->workup3 workup4 Recrystallize from a suitable solvent (e.g., ethanol) workup3->workup4 analysis Characterize the product (NMR, MS, etc.) workup4->analysis G start 2-Bromobenzylamine + Amidine step1 Cu-catalyzed N-Arylation start->step1 intermediate1 N-Arylated Intermediate step1->intermediate1 step2 Intramolecular Nucleophilic Substitution intermediate1->step2 intermediate2 Dihydroquinazoline step2->intermediate2 step3 Aerobic Oxidation intermediate2->step3 product Functionalized Quinazoline step3->product

Sources

Application Note: Rapid and Efficient Synthesis of Quinazoline Analogs via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Microwave Advantage

Quinazoline and its oxidized form, quinazolinone, represent a class of heterocyclic compounds of paramount importance in medicinal chemistry. This "privileged structure" forms the core of numerous natural products and synthetic molecules exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The urgent need for new therapeutic agents continually drives the development of efficient and diverse synthetic routes to access novel quinazoline analogs for drug discovery pipelines.

Conventional methods for synthesizing the quinazoline ring often require harsh conditions, prolonged reaction times (hours to days), and frequently result in modest yields with significant side-product formation.[3] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[1] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time—often minutes instead of hours—with dramatically increased yields, higher product purity, and alignment with the principles of green chemistry.[1][4]

This guide provides an in-depth exploration of microwave-assisted strategies for quinazoline synthesis, detailing field-proven protocols and the scientific rationale behind them.

The Science Behind Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow thermal conduction, microwave irradiation energizes molecules directly and efficiently through two primary mechanisms: dipolar polarization and ionic conduction.[5] Polar molecules in the reaction mixture, such as reagents and solvents, continuously attempt to align with the oscillating electric field of the microwave. This rapid reorientation generates significant intermolecular friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This volumetric heating avoids the "hot spot" issues of conventional heating, minimizes thermal decomposition, and dramatically accelerates reaction rates.[1] Dedicated microwave reactors provide precise control over temperature and pressure, allowing reactions to be safely performed far above the solvent's boiling point, further enhancing reaction speed and efficiency.[1][3]

G cluster_Conventional Conventional Heating cluster_Microwave Microwave Synthesis A External Heat Source B Slow Conduction A->B C Non-uniform Heating (Hot Spots) B->C D Long Reaction Time C->D X Chemical Reaction D->X E Microwave Irradiation F Direct Molecular Interaction (Dipolar Polarization) E->F G Rapid, Uniform Heating (Volumetric) F->G H Short Reaction Time G->H H->X

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

Key Synthetic Strategies and Detailed Protocols

A variety of starting materials can be employed for quinazoline synthesis under microwave conditions, including 2-aminobenzoic acids, anthranilamides, isatoic anhydrides, and 2-halobenzoic acids.[1] Below are three robust and representative protocols.

Protocol 1: Copper-Catalyzed One-Pot Synthesis from 2-Aminobenzamides and Alcohols

This modern, efficient protocol involves an aerobic oxidative cyclization that is highly effective under microwave conditions. It provides a green and facile route to a wide range of quinazolinone derivatives.[6]

Causality and Rationale:

  • Starting Materials: 2-aminobenzamides and various alcohols are readily available and popular starting materials.[6]

  • Catalyst: An economical and commercially available copper source (e.g., CuI) catalyzes both the initial oxidation of the alcohol to an aldehyde and the final oxidation of the dihydroquinazolinone intermediate.[6] This avoids the need to start with pre-functionalized aldehydes.

  • Base: A base like Cesium Carbonate (Cs₂CO₃) is crucial for promoting the condensation reaction between the in-situ generated aldehyde and the 2-aminobenzamide to form the key imine intermediate.[6]

  • Solvent-Free: Conducting the reaction under solvent-free conditions is a key green chemistry principle, reducing waste and simplifying purification. The alcohol reactant often serves as the reaction medium.

G A Alcohol Oxidation (Cu Catalyst) B Aldehyde Formation A->B C Condensation with 2-Aminobenzamide B->C D Imine Intermediate C->D E Intramolecular Cyclization D->E F Dihydroquinazolinone E->F G Oxidation (Cu Catalyst) F->G H Quinazolinone Product G->H

Caption: Proposed Mechanism for Copper-Catalyzed Quinazolinone Synthesis.[6]

Step-by-Step Protocol:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted 2-aminobenzamide (0.5 mmol), the desired alcohol (5.0 equiv.), Copper(I) iodide (CuI, 20 mol%), and Cesium Carbonate (Cs₂CO₃, 1.5 equiv.).[6]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor. Set the reaction parameters to irradiate at a constant temperature of 130°C for 2 hours under an oxygen atmosphere (if available) with continuous stirring.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the vial to cool to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), filter to remove the catalyst and base, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired quinazolinone analog.

Protocol 2: Microwave-Accelerated Niementowski Reaction

The Niementowski synthesis is a classic and widely used method for preparing 4(3H)-quinazolinones from anthranilic acids and amides.[3] Microwave irradiation dramatically accelerates this traditionally slow thermal condensation.[1]

Causality and Rationale:

  • Reactants: Anthranilic acid and an amide (often formamide, which also acts as the solvent) are the key building blocks.[3] The reaction relies on the nucleophilic attack of the anthranilic acid's amino group on the amide carbonyl, followed by cyclization and dehydration.

  • Solvent-Free: This reaction is often performed solvent-free, using an excess of the liquid amide (e.g., formamide) as the reaction medium, which is highly efficient under microwave heating.[3][7]

  • Catalyst (Optional): While the reaction can proceed without a catalyst, solid acid catalysts like montmorillonite K-10 clay can be used to improve yields further under solvent-free conditions.[3][8]

  • Acceleration: The high temperatures (e.g., 150°C) rapidly achieved with microwave heating are ideal for driving the necessary condensation and dehydration steps, which are sluggish under conventional heating.[3]

Step-by-Step Protocol:

  • Vessel Preparation: In a microwave-safe vessel, combine anthranilic acid (1.0 equiv.) and formamide (5.0 equiv.).[3] If using a solid catalyst, add montmorillonite K-10.

  • Sealing: Cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate with a power of 60-450 W to maintain a temperature of 150°C for 4-10 minutes.[3][7]

  • Monitoring: Check for the disappearance of starting material via TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water.[8] The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification, typically affording the product in high purity.[7]

Protocol 3: Green Synthesis in a Bio-Sourced Solvent

Advancing green chemistry, this protocol utilizes pinane, a renewable and recyclable bio-sourced solvent, for the synthesis of quinazolinones from 2-aminobenzamides and succinic anhydride.[2][9]

Causality and Rationale:

  • Sustainable Solvent: Pinane is a high-boiling point, apolar hydrocarbon derived from pine trees. It serves as an effective and sustainable alternative to fossil-based solvents like toluene.[9] Its low interaction with the substrates can favor faster reaction rates.

  • Two-Step Heating: A programmed two-step heating profile is employed. An initial lower temperature (e.g., 110°C) facilitates the formation of the diamide intermediate, while a subsequent higher temperature (e.g., 180°C) drives the final intramolecular cyclization to the quinazolinone product.[9]

  • Simplified Work-up: This method avoids the need for bases like K₂CO₃ that are sometimes required in other protocols, simplifying the overall process.[9]

Step-by-Step Protocol:

  • Vessel Preparation: In a microwave process vial, combine the substituted 2-aminobenzamide (1.0 equiv.) and succinic anhydride (1.2 equiv.) in pinane solvent.[2]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and apply the following program with stirring:

    • Pre-stirring for 1 minute.

    • Heat to 110°C for 10 minutes (at 300 W).

    • Heat to 180°C for 15 minutes (at 300 W).[9]

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: Upon completion and cooling, the product often precipitates from the pinane. The solvent can be recovered for reuse.

  • Purification: The product is collected by filtration and can be purified further if necessary.

Data Summary: Comparative Analysis of Protocols

The following table summarizes typical reaction parameters, highlighting the efficiency of microwave-assisted methods compared to conventional heating.

ProtocolStarting MaterialsCatalyst/BaseSolventTemp. (°C)TimeYield (%)Ref.
MW: Copper-Catalyzed 2-Aminobenzamide, Benzyl alcoholCuI / Cs₂CO₃Solvent-free130°C2 hUp to 92%[6]
Conventional Heating 2-Aminobenzamide, Benzyl alcoholCuI / Cs₂CO₃Solvent-free130°C (Oil Bath)16 h55%[6]
MW: Niementowski Anthranilic acid, AcetamideNoneSolvent-freeN/A (450W)2 min92%[7]
Conventional Heating Anthranilic acid, AcetamideNoneN/AReflux5 h70-80%[7]
MW: Green Synthesis 2-Aminobenzamide, Succinic AnhydrideNonePinane110 → 180°C25 min85-99%[2][9]

Conclusion

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient construction of quinazoline and quinazolinone libraries.[4][10] The protocols outlined here demonstrate significant advantages over classical methods, including drastic reductions in reaction time, improved yields, cleaner reaction profiles, and alignment with green chemistry principles.[1][6] By leveraging precise control over reaction conditions, researchers and drug development professionals can accelerate the discovery and optimization of novel quinazoline-based therapeutic agents.

References

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(6), 467-483. Available from: [Link]

  • Grokipedia. (n.d.). Niementowski quinazoline synthesis. Grokipedia. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 731211. Available from: [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives as Inhibitors of Human Gamma-Aminobutyric Acid Receptor, the GABA(A)R-BETA3 Homopentamer. (2021). Ingenta Connect. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., & Harrath, A. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Harrath, A. H., & Al-Salahi, R. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]

  • Jumreornvong, J., Phakhodee, W., & Pattarawarapan, M. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(36), 25330-25338. Available from: [Link]

  • Singh, S., Gupta, A., & Lal, K. (2018). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(2), 121. Available from: [Link]

  • Richieu, A., & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(30), 20973-20979. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available from: [Link]

  • Richieu, A., & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing. Available from: [Link]

  • Anushe, A., & Piste, P. (2022). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Besson, T. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

Sources

Application Note: A Multi-Modal Approach to the Purification and Analysis of Methyl Quinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl quinazoline-2-carboxylate is a pivotal scaffold in medicinal chemistry, frequently serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] The efficacy and safety of these final drug products are directly dependent on the purity of such precursors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the robust analytical and purification methodologies required to obtain and validate high-purity this compound. We present an integrated workflow that combines chromatographic purification with rigorous spectroscopic and analytical validation, ensuring a self-validating system for achieving pharmaceutical-grade purity.

Introduction: The Imperative for Purity

The quinazoline core is a privileged structure in drug discovery, renowned for its diverse biological activities.[2] Derivatives of this compound are integral to the development of targeted therapies, particularly in oncology.[1] Impurities arising from synthesis, such as starting materials, by-products, or degradation products, can have unintended biological effects or interfere with downstream reactions. Therefore, a systematic and verifiable purification strategy is not merely a procedural step but a foundational requirement for reliable research and development.

This guide moves beyond a simple recitation of steps. It explains the causality behind methodological choices, from solvent selection in chromatography to the orthogonal analytical techniques used for final validation. Our approach is designed to be a self-validating system, where each step confirms the outcome of the previous one, culminating in a final product of verifiable identity and purity.

Synthesis Context and Impurity Profile

To devise an effective purification strategy, one must first understand the potential impurities. A common synthetic route involves the cyclization of a 2-aminobenzamide derivative with methyl chloroformate.[1] Another modern approach is the manganese-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate.[3]

Potential impurities from these routes may include:

  • Unreacted starting materials (e.g., 2-aminobenzamide).

  • Side-reaction products (e.g., dimers, incompletely cyclized intermediates).

  • Reagents and catalysts.

The purification methods detailed below are designed to effectively separate the moderately polar this compound from these and other potential contaminants.

Purification Methodologies: From Crude to Pure

The choice between chromatography and crystallization depends on the scale of the synthesis and the nature of the impurities. Often, a combination of both is employed for the highest purity.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying multi-gram quantities of synthetic intermediates. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[4][5]

The Causality of Solvent Selection: The key to successful chromatographic separation is selecting a solvent system (mobile phase) that provides a significant difference in retention factor (Rf) between the target compound and its impurities. This is predetermined using Thin-Layer Chromatography (TLC). For this compound, a moderately polar compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.[4] An ideal Rf for the target compound on TLC is around 0.25-0.35, which generally translates to an elution volume of 3-5 column volumes (CVs) on the flash column.

Protocol 1: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 3:2).

    • Visualize the spots under UV light (254 nm). The goal is to find a solvent system where the desired product spot is well-separated from all impurity spots.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined by TLC.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane.

    • Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of the crude product) and evaporate the solvent to dryness. This "dry loading" method typically results in better resolution than direct liquid injection.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent system.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate. A step-gradient is often sufficient.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

ParameterGuidelineRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers a good polarity range to elute the product while retaining more polar impurities.
Sample Loading Dry Loading on SilicaPrevents band broadening and improves separation efficiency.
Monitoring TLC with UV visualizationProvides a rapid, cost-effective way to check fraction purity before combining.

Typical TLC and Corresponding Column Elution System

Secondary Purification / Final Polishing: Recrystallization

Recrystallization is an excellent technique for removing minor impurities from a solid product, yielding material with high crystalline purity. The principle relies on the target compound being soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain soluble or insoluble under these conditions.[6]

Protocol 2: Recrystallization

  • Solvent Selection:

    • Place a small amount of the purified solid from the column in a test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) dropwise while heating until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • A good solvent system will result in the formation of crystals upon cooling. A mixture, like ethanol/water, can also be effective.

  • Dissolution:

    • Place the bulk solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Analytical Validation: A Triad of Confirmation

Purification is incomplete without rigorous analytical confirmation. A multi-pronged approach using chromatography and spectroscopy is essential to confirm both purity and identity.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds with high precision and sensitivity.[7][8] For this compound, a reversed-phase method is most appropriate.

The Causality of Method Choice: In reversed-phase HPLC (RP-HPLC), the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. This setup is ideal for moderately polar molecules like our target, allowing for excellent separation from both more polar and less polar impurities. UV detection is highly effective due to the aromatic nature of the quinazoline ring system.

Protocol 3: RP-HPLC Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of the purified compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Run the sample using the parameters outlined in the table below.

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >99.5% is often the goal for advanced drug development stages.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard analytical column for reversed-phase separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape in mass spectrometry and controls pH.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 15 minA broad gradient ensures that impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe quinazoline ring has strong absorbance at this wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.

Table of HPLC Parameters for Purity Analysis

Identity Confirmation: Spectroscopic Methods

Once purity is established, the identity of the compound must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural confirmation. For this compound, the key diagnostic signals in ¹H NMR (in CDCl₃) are the singlet for the methyl ester protons around δ 3.8–4.0 ppm and the characteristic aromatic protons of the quinazoline ring system.[1] ¹³C NMR will confirm the presence of the ester carbonyl carbon and the correct number of aromatic carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Using electrospray ionization (ESI), the compound will be detected as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing an extremely high degree of confidence in the compound's identity.[4]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong absorbance band in the region of 1700–1750 cm⁻¹ is a clear indicator of the ester carbonyl group.[1]

Integrated Purification and Analysis Workflow

The following diagram illustrates the logical flow of the entire process, emphasizing the self-validating nature of the workflow. Each analytical step provides feedback and a quality gate for proceeding to the next stage.

Purification_Workflow process process analysis analysis decision decision start_end start_end start Crude Synthetic Product purify Primary Purification (Flash Chromatography) start->purify tlc_check TLC Analysis of Fractions purify->tlc_check combine Combine Pure Fractions tlc_check->combine Fractions Pure recrystal Optional Recrystallization tlc_check->recrystal Minor Impurities Present hplc_check Quantitative Purity Check (HPLC > 99.5%?) combine->hplc_check recrystal->hplc_check final_char Final Characterization (NMR, MS, IR) hplc_check->final_char Yes repurify Repurify or Re-crystallize hplc_check->repurify No finish Pure, Validated Compound final_char->finish repurify->purify

Caption: Integrated workflow for purification and analysis.

Conclusion

The purification and analysis of this compound demand a systematic, multi-modal approach. By integrating chromatographic techniques like flash chromatography with high-purity polishing methods such as recrystallization, a high degree of chemical purity can be achieved. However, the process is only complete with rigorous analytical validation. The orthogonal methods of HPLC for quantitative purity assessment and spectroscopic techniques (NMR, MS, IR) for structural confirmation provide the necessary evidence to ensure the quality and identity of the final compound. This integrated workflow constitutes a robust, self-validating system essential for advancing drug discovery and development programs.

References

  • MDPI. (n.d.). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Retrieved from [Link]

  • WIPO Patentscope. (2018). WO/2018/172250 2-METHYL-QUINAZOLINES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • PMC - NIH. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Quinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of methyl quinazoline-2-carboxylate. The quinazoline scaffold is a critical pharmacophore in medicinal chemistry, known for its diverse biological activities, including kinase inhibition.[1] Achieving high yields in the synthesis of its derivatives is paramount for efficient drug discovery and development pipelines.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues, optimize your reaction conditions, and ultimately improve your product yield.

Section 1: Core Synthesis and Mechanistic Understanding

Q1: What are the principal synthetic routes for preparing this compound, and which should I choose?

There are several established pathways, each with distinct advantages and disadvantages. Your choice will depend on the availability of starting materials, scale, and desired purity profile.

  • Route A: Oxidative Radical Cyclization (Modern Approach): A contemporary method involves the Mn/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate.[2] This approach is noted for its efficiency, reliability, and good yields under relatively mild conditions. It proceeds via a radical intermediate (•CO2Me) generated from the oxidative decomposition of methyl carbazate.[2]

  • Route B: Condensation from 2-Aminobenzonitriles (Common & Versatile): This is a widely used strategy involving the reaction of 2-aminobenzonitriles with various reagents. For example, a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids can produce diverse quinazoline structures.[3]

  • Route C: From Quinazoline-2-carboxylic Acid (Functional Group Interconversion): If you have access to the corresponding carboxylic acid, esterification is a straightforward option. This is typically achieved by reacting the acid with a methylating agent like dimethyl sulfate or methyl iodide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (60–80°C).[1]

  • Route D: Aerobic Oxidative Condensation (Atom-Economical): This method utilizes metal-catalyzed aerobic oxidation of 2-aminobenzylamines with other amines.[1] The pathway involves a cascade of imine generation, trans-imination, intramolecular C-N coupling, and finally, aromatization to form the quinazoline ring.[1]

Section 2: Troubleshooting Low Yields - A Step-by-Step Diagnostic Approach

Low yield is the most common frustration in synthesis. Before making drastic changes, systematically evaluate each component of your reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.

G cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield Observed check_sm 1. Verify Starting Material Quality - Purity (NMR, LC-MS) - Anhydrous conditions? - Reagent activity start->check_sm check_cond 2. Review Reaction Conditions - Temperature correct? - Solvent dry? - Inert atmosphere maintained? check_sm->check_cond Materials OK check_side 3. Analyze for Side Reactions - TLC/LC-MS of crude mixture - Identify byproducts check_cond->check_side Conditions OK optimize 4. Systematic Optimization - Catalyst screen - Solvent/Base variation - Temperature/Time study check_side->optimize Side Products Identified advanced 5. Consider Advanced Methods - Microwave Synthesis - Ultrasound Assistance check_side->advanced Reaction Stalled/ Inefficient success Yield Improved optimize->success Optimized advanced->success

Caption: A logical workflow for troubleshooting low yields.

Q2: My yield is consistently low. Could my reagents be the problem?

Absolutely. The purity and reactivity of your starting materials are foundational.

  • Purity of the Amine Source: Whether you start with a 2-aminobenzonitrile, 2-aminobenzylamine, or anthranilic acid derivative, its purity is critical. Impurities can interfere with catalysts and generate unwanted side products. Always verify the purity of your starting materials by ¹H NMR or LC-MS before use.

  • Solvent Quality: Many quinazoline syntheses require anhydrous conditions. The presence of water can lead to hydrolysis of intermediates or the final ester product.[1] Use freshly distilled, dry solvents, and conduct reactions under an inert atmosphere (N₂ or Ar).

  • Reagent Reactivity: Reagents like organometallics, hydrides, and strong bases can degrade upon storage. If using a previously opened bottle, consider titrating it or running a small-scale control reaction with a known substrate to confirm its activity.

Q3: I am seeing multiple products. How does my choice of methylating agent and solvent affect this?

This is a classic issue of regioselectivity, especially when working with precursors that have multiple nucleophilic sites, like quinazolinones. The Hard and Soft Acids and Bases (HSAB) principle is a useful guide here.

  • "Soft" Methylating Agents (e.g., Methyl Iodide): These agents favor alkylation on softer nucleophilic centers. In non-polar solvents like dioxane, this often leads to N-alkylation on the quinazoline ring, which can be an undesired side reaction if C2-esterification is the goal.[1]

  • "Hard" Methylating Agents (e.g., Dimethyl Sulfate): These agents prefer to react with harder nucleophiles. In polar solvents like acetonitrile, this can promote O-methylation, which might also be an unwanted pathway depending on your specific precursor.[1]

To favor the desired reaction, you must carefully select the methylating agent and solvent system to match the nucleophilicity of your target functional group.

Section 3: Optimizing Reaction Parameters

Q4: How critical are temperature and reaction time?

These parameters are a delicate balance between reaction rate and product degradation/side-product formation.

  • Temperature: While higher temperatures (e.g., 60-100°C) can increase the reaction rate, they can also promote decomposition or undesired side reactions.[1][2] It is crucial to find the "sweet spot." If your reaction is clean but incomplete, a modest increase in temperature is a logical next step. If it is messy with many side products, consider lowering the temperature, even if it requires a longer reaction time.

  • Reaction Time: Monitor your reaction by TLC or LC-MS. Running a reaction for too long after completion can lead to product degradation. Conversely, stopping it too early leaves unreacted starting material, complicating purification and lowering the isolated yield. An optimal time course study is highly recommended during methods development.

Q5: My reaction stalls and does not go to completion. What catalytic strategies can I employ?

If your reaction is stalling, the energy barrier is likely too high for the uncatalyzed pathway. The literature describes numerous catalytic systems to overcome this.

  • Metal Catalysis: Transition metals are widely used to facilitate quinazoline synthesis.

    • Copper (Cu): Copper salts (CuI, CuCl) or copper oxide nanocubes are effective for Ullmann-type couplings and aerobic oxidations.[2][3] They are particularly useful in reactions involving aryl halides.

    • Iron (Fe): Iron catalysts like FeCl₂·4H₂O are used for acceptorless dehydrogenative coupling (ADC) reactions, offering an environmentally friendly route with water and hydrogen gas as the only byproducts.[4]

    • Manganese (Mn): Mn(I) complexes are effective for the dehydrogenative coupling of 2-aminobenzyl alcohol with amides.[2]

  • Acid/Base Catalysis: For condensation reactions, the choice of base (e.g., Cs₂CO₃, K₂CO₃) or acid (e.g., BF₃-Et₂O) is critical for activating the substrates and driving the reaction forward.[2][5]

Catalyst System Typical Reaction Reported Yields Key Advantages
Mn/TBHPOxidative radical cyclizationGoodNovel, reliable, atom-efficient[2]
FeCl₂·4H₂O/LigandDehydrogenative coupling43-92%Broad substrate scope, green byproducts[4]
CuI/BaseUllmann Condensation53-94%Effective for aryl halide precursors[2]
Cu₂O NanocubesUltrasound-assisted synthesis81-96%Short reaction times, catalyst recyclability[2][6]
BF₃-Et₂OCyclocondensationup to 86%Lewis acid catalysis for specific substrates[5]

Section 4: Advanced Methodologies for Yield Enhancement

Q6: Are there non-traditional methods to improve stubborn reactions?

Yes. When conventional heating fails to provide satisfactory results, energy-transfer alternatives can be highly effective.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid, uniform heating.[7] This technique is particularly valuable for overcoming high activation energy barriers in reactions like intramolecular heterocyclization.[8]

  • Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can promote reactions that are limited by mass transfer or require high temperatures and pressures, such as the Bischler cyclization.[8] Ultrasound has been shown to improve the efficiency of syntheses using catalysts like Cu₂O nanocubes.[2]

Section 5: Protocols and Mechanisms

Protocol: Mn/TBHP-Mediated Synthesis of Methyl Quinazoline-2-carboxylates

This protocol is adapted from a reported method noted for its efficiency and good yields.[2]

Materials:

  • 2-(azidomethyl)phenyl isocyanide derivative (1.0 equiv)

  • Methyl carbazate (1.2 equiv)

  • Manganese(II) acetate (10 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0 equiv)

  • Ethyl acetate (solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the 2-(azidomethyl)phenyl isocyanide derivative (1.0 equiv), methyl carbazate (1.2 equiv), and manganese(II) acetate (10 mol%).

  • Add anhydrous ethyl acetate to create a solution of appropriate concentration (e.g., 0.1 M).

  • Stir the mixture at room temperature for 10 minutes.

  • Add TBHP (3.0 equiv) dropwise to the reaction mixture.

  • Heat the reaction to the optimized temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Reaction Mechanism: Aerobic Oxidative Condensation

Understanding the mechanism can help in troubleshooting. The following diagram illustrates a simplified metal-catalyzed aerobic oxidative condensation pathway.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Trans-imination & Cyclization cluster_2 Step 3: Aromatization A 2-Aminobenzylamine C Imine Intermediate A->C + R-NH2 - H2O B Amine (R-NH2) D Intramolecular C-N Coupling C->D [Metal Catalyst] E Dihydroquinazoline D->E Cyclization F Quinazoline Product E->F Oxidation (Aerobic)

Caption: Simplified mechanism of aerobic oxidative condensation.

References

  • Research Journal of Pharmacy and Technology. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Retrieved from [Link]

  • ACS Publications. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO2 and 2-Aminobenzonitrile. Retrieved from [Link]

  • Scientific.Net. (n.d.). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved from [Link]

  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl Quinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl quinazoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions encountered during the purification of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve the desired purity and yield for your downstream applications.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The successful synthesis and purification of derivatives like this compound are critical steps in drug discovery and development. This guide will address common challenges, from the selection of an appropriate purification strategy to the identification and elimination of persistent impurities.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of this compound.

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: The impurity profile can vary significantly depending on the synthetic route employed.[2][3] However, some common impurities to watch for include:

  • Starting Materials: Unreacted starting materials such as 2-aminobenzonitriles or their derivatives.

  • Hydrolyzed Product: Quinazoline-2-carboxylic acid is a very common impurity, formed by the hydrolysis of the methyl ester. This can occur during the reaction workup or even during purification if conditions are not carefully controlled.[4]

  • Side-Reaction Products: Depending on the specific synthesis, you might see byproducts from competing reactions. For instance, in syntheses involving cyclization, incomplete cyclization or alternative cyclization pathways can lead to impurities.[5][6]

  • Residual Catalysts and Reagents: If transition metal catalysts (e.g., Palladium, Copper) are used in the synthesis, trace amounts may remain in the crude product.[2][3]

Q2: My final product shows a low yield after purification. What are the likely causes?

A2: Low recovery of this compound post-purification can be attributed to several factors:

  • Product Instability: The quinazoline ring can be susceptible to degradation under harsh acidic or basic conditions.[4] If your purification involves such conditions (e.g., certain chromatographic mobile phases or extraction procedures), you may be losing your product.

  • Suboptimal Crystallization: If you are using crystallization for purification, the choice of solvent is critical. If the compound is too soluble in the chosen solvent, recovery will be low. Conversely, if it is too insoluble, it may precipitate too quickly, trapping impurities.

  • Losses during Chromatography: During column chromatography, product can be lost due to irreversible adsorption onto the stationary phase, especially if the compound is highly polar. Streaking or tailing of the product band on the column can also lead to the collection of mixed fractions and a subsequent decrease in the isolated yield of the pure compound.

  • Mechanical Losses: While seemingly trivial, significant product loss can occur during transfers, filtration, and handling of the material, especially when working on a small scale.

Q3: I am having trouble crystallizing this compound. What can I do?

A3: Crystallization can be a challenging yet highly effective purification technique. If you are facing difficulties, consider the following:

  • Solvent Screening: A systematic solvent screen is the first step. The ideal solvent (or solvent system) will dissolve the compound when hot but have low solubility when cold. A good starting point is to test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, methanol, and mixtures thereof).

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to a supersaturated solution can induce crystallization.

  • Slow Cooling: Allowing the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator, often yields larger and purer crystals.

  • Anti-Solvent Addition: Another technique is to dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) until turbidity is observed. The solution can then be heated until it becomes clear again and allowed to cool slowly.

Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific purification challenges.

Guide 1: Dealing with the Hydrolyzed Impurity (Quinazoline-2-carboxylic acid)

The presence of the corresponding carboxylic acid is a frequent issue due to the lability of the ester group.

Symptoms:

  • A second spot with a lower Rf value (more polar) on your TLC plate.

  • Broad peaks or a shoulder on the main peak in your HPLC chromatogram.

  • Characteristic broad O-H stretch in the IR spectrum of the "purified" product.

Troubleshooting Workflow:

G start Hydrolysis Impurity Detected check_workup Review Workup Conditions start->check_workup acid_wash Introduce a Mild Basic Wash (e.g., sat. NaHCO3 soln.) check_workup->acid_wash If workup is neutral or acidic neutralize Neutralize and Extract with Organic Solvent acid_wash->neutralize dry_concentrate Dry and Concentrate neutralize->dry_concentrate chromatography Consider Chromatography dry_concentrate->chromatography If impurity persists final_product Pure this compound dry_concentrate->final_product If purity is sufficient normal_phase Normal Phase Chromatography (Silica Gel) chromatography->normal_phase rp_phase Reverse Phase Chromatography (C18) chromatography->rp_phase solvent_system Optimize Solvent System (e.g., Hexane:EtOAc with a small amount of acid/base modifier) normal_phase->solvent_system rp_phase->solvent_system solvent_system->final_product

Caption: Decision workflow for removing the hydrolyzed acid impurity.

Detailed Protocol for Mild Basic Wash:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, making it water-soluble and partitioning it into the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the wash with the NaHCO₃ solution.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic solvent to obtain the purified this compound.

Causality: The basic wash selectively converts the acidic impurity into its salt, which is soluble in the aqueous phase, while the neutral ester remains in the organic phase.

Guide 2: Optimizing Flash Chromatography

When crystallization is ineffective or impurities have similar polarities, flash chromatography is the method of choice.

Data Presentation: Recommended Solvent Systems for Flash Chromatography

Polarity of ImpuritiesRecommended Mobile Phase (Silica Gel)Rationale
Less polar than the productStart with a low polarity eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.This will elute the less polar impurities first, followed by the desired product.
More polar than the product (e.g., hydrolyzed acid)Use a mobile phase of moderate polarity (e.g., 7:3 Hexane:EtOAc).The more polar impurities will have a stronger affinity for the silica gel and will elute after the product.
Impurities with very similar polarity to the productConsider a different solvent system (e.g., Dichloromethane:Methanol) or a different stationary phase (e.g., alumina).Changing the solvent system can alter the selectivity of the separation. A different stationary phase offers a different separation mechanism.

Experimental Protocol: Step-by-Step Flash Chromatography

  • Dry Loading: For best resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Chromatography Workflow:

G start Crude this compound dry_load Dry Load onto Silica Gel start->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Chromatography Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify pure fractions concentrate Concentrate to Obtain Pure Product combine_pure->concentrate

Caption: A typical workflow for flash column chromatography.

Concluding Remarks

The purification of this compound, while presenting certain challenges, can be systematically addressed with a clear understanding of the potential impurities and the principles of different purification techniques. By carefully selecting the purification strategy and optimizing the experimental conditions, researchers can consistently obtain high-purity material essential for their research and development endeavors.

References

  • Patentscope. (2018). 2-METHYL-QUINAZOLINES. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. Molecules, 25(16), 3656. Retrieved from [Link]

  • Google Patents. (2023). Process for purification of linagliptin.
  • Asif, M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Retrieved from [Link]

  • Khajavi, M. S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 967531. Retrieved from [Link]

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Overcoming solubility issues of methyl quinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Quinazoline-2-Carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that contribute to its poor solubility?

Answer: this compound's solubility is primarily dictated by its chemical structure. As a quinazoline derivative, it is a bicyclic aromatic heterocycle.[1] Key factors contributing to its typically low aqueous solubility include:

  • High Crystallinity and Melting Point: Quinazoline derivatives are often crystalline solids with high melting points.[2][3] The stability of the crystal lattice means that significant energy is required to break the intermolecular bonds and allow the solvent to solvate individual molecules.

  • Aromaticity and Hydrophobicity: The fused benzene and pyrimidine ring system is largely nonpolar and hydrophobic, leading to unfavorable interactions with polar solvents like water.

  • Weak Basicity: The nitrogen atoms in the quinazoline ring provide weak basicity.[4][5] In neutral water, the molecule is predominantly in its non-ionized, less soluble form. However, this basicity is the key to one of the most effective methods of solubilization: pH adjustment.

Q2: I'm seeing my compound "crash out" of solution during my cell-based assay. What is happening and how can I prevent it?

Answer: This is a classic problem of drug precipitation and is often encountered when a stock solution (typically in a strong organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium.

The Causality: You are performing a solvent-shift. This compound is likely highly soluble in your 100% DMSO stock. When you dilute this stock into an aqueous medium, the final concentration of DMSO drops dramatically. The solvent environment is now predominantly water, which cannot maintain the drug in solution at that concentration, causing it to precipitate.

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Medium check_conc Is the final compound concentration above its aqueous solubility limit? start->check_conc reduce_conc Decrease final compound concentration. check_conc->reduce_conc Yes inc_dmso Increase final % of DMSO (check cell line tolerance first). check_conc->inc_dmso No, or concentration cannot be lowered end_solve Problem Solved reduce_conc->end_solve sol_strat Implement a Solubility Enhancement Strategy (see Q3 & Q4). inc_dmso->sol_strat Still precipitates or DMSO % is too high

Caption: Decision workflow for addressing compound precipitation.

Troubleshooting Guides & Protocols

Q3: Which solvents or solvent systems should I start with for solubilizing this compound?

Answer: A systematic approach is crucial. We recommend starting with pH modification and cosolvency, as these are often the simplest and most effective initial strategies.[6]

Strategy 1: pH Modification The nitrogen atoms in the quinazoline ring can be protonated in acidic conditions to form a more soluble salt.[2][4][5]

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at pH values ranging from 2 to 9.

  • Addition: Add an excess of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility against the final pH of each solution. You should observe significantly higher solubility at lower pH values.[4]

Strategy 2: Cosolvency Cosolvents are water-miscible organic solvents that increase drug solubility by reducing the polarity of the water-based solvent system.[7][8][9] Common choices for preclinical studies include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG).[7][9][10]

Experimental Protocol: Cosolvent Screening

  • Preparation: Prepare binary solvent systems by mixing your chosen cosolvent (e.g., PEG 400) with water or a relevant buffer (e.g., PBS) at various ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Equilibrium Solubility: Follow steps 2-5 from the pH-Solubility protocol above for each cosolvent mixture.

  • Analysis: Plot the solubility of this compound as a function of the cosolvent percentage. This will identify the most effective cosolvent and the concentration required.

Table 1: Comparison of Initial Solubility Enhancement Strategies

StrategyMechanism of ActionProsCons
pH Adjustment Converts the weakly basic drug into a more soluble salt form by protonation.[6]Simple, highly effective for ionizable drugs, uses common lab reagents.Risk of precipitation upon pH shift (e.g., in different cellular compartments); potential for pH to affect compound stability or assay performance.
Cosolvency Reduces the polarity of the solvent, making it more favorable for hydrophobic solutes.[9]Straightforward, effective for non-ionizable compounds, wide range of biocompatible solvents available.[10]High concentrations of organic solvents can be toxic to cells; risk of precipitation upon dilution.[8]
Q4: The basic methods aren't working for my required concentration. What advanced formulation strategies can I consider for in vivo studies or challenging applications?

Answer: When simple solvent systems are insufficient, more advanced formulation techniques are necessary. These typically involve altering the solid state of the drug or creating sophisticated delivery systems. Two powerful approaches are solid dispersions and nanosuspensions.

Strategy 3: Solid Dispersions A solid dispersion is a system where the drug is dispersed within an inert carrier matrix, often a polymer.[11][12] This technique can significantly enhance solubility by:

  • Reducing drug particle size to a molecular level.

  • Converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[11][13]

  • Improving the wettability of the drug particles.[13]

G

Caption: Workflow for preparing a solid dispersion.

Strategy 4: Nanosuspensions This approach involves reducing the particle size of the drug to the nanometer range (typically below 1 µm).[14][15] Nanosuspensions enhance solubility and dissolution rate due to the massive increase in the particle surface area available for interaction with the solvent.[15] This is a formulation-intensive technique often requiring specialized equipment like high-pressure homogenizers or bead mills.[16][17] It is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[18]

References

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. PMC. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. Int J Pharm Chem Anal. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Academia.edu. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery and Therapeutics. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Indo American Journal of Pharmaceutical Sciences. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. [Link]

  • The Development of Nanosuspension Formulations for Poorly Soluble Drugs. YouTube. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone,... ResearchGate. [Link]

  • Methyl quinoline-2-carboxylate. PubChem. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. [Link]

  • Quinazoline. Wikipedia. [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs. ResearchGate. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. IP Innovative Publication. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]

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Quinazoline Synthesis Technical Support Center: A Guide to Identifying and Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into navigating the complexities of quinazoline synthesis. This resource is structured to address the specific challenges you may encounter, focusing on the identification and minimization of byproducts to enhance your reaction yields and product purity.

Troubleshooting Guide: Tackling Common Synthetic Challenges

This section addresses specific issues that can arise during quinazoline synthesis, offering explanations for the underlying chemistry and providing actionable solutions.

Issue 1: Low Yields and Complex Product Mixtures in Niementowski Quinazolinone Synthesis

Question: I'm attempting a Niementowski synthesis of a 4(3H)-quinazolinone from an anthranilic acid and an amide under thermal conditions, but my yields are consistently low, and I'm observing a complex mixture of byproducts. What's going wrong?

Answer:

The Niementowski reaction, while a classic method, is often plagued by side reactions, particularly at the high temperatures required for the condensation and cyclization steps[1][2]. The primary cause of low yields and byproduct formation is often related to the thermal stability of the starting materials and intermediates.

Causality and Mechanistic Insights:

The reaction proceeds through the formation of an N-acylanthranilic acid intermediate[3]. At elevated temperatures (typically 150-200°C), several competing reactions can occur:

  • Decarboxylation: Anthranilic acid and its N-acyl derivatives can undergo decarboxylation, leading to the formation of aniline derivatives and other downstream byproducts. This is especially problematic when using aliphatic aldehydes, which may require higher reaction temperatures[2].

  • Polymerization: Both the starting materials and reactive intermediates can polymerize under harsh thermal conditions, resulting in intractable tars that complicate purification and reduce the yield of the desired quinazolinone[2].

  • Side Reactions of the Amide: Formamide, a common reagent in this synthesis, can decompose at high temperatures, contributing to the complexity of the reaction mixture.

Mitigation Strategies:

StrategyRationale
Optimize Reaction Temperature and Time Carefully screen temperatures. While the reaction requires heat, excessive temperatures can accelerate byproduct formation. Monitor the reaction by TLC to determine the optimal reaction time, avoiding prolonged heating after the reaction has reached completion[3].
Microwave-Assisted Synthesis Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions and higher yields by providing rapid and uniform heating[3].
Use of a High-Boiling Point Solvent In some cases, using a high-boiling point, inert solvent can help to moderate the reaction temperature and prevent localized overheating.
Issue 2: Formation of an Unexpected Isomer in Friedländer Quinazoline Synthesis

Question: I'm performing a Friedländer annulation to synthesize a substituted quinoline, but I'm isolating a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?

Answer:

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can indeed lead to issues with regioselectivity, particularly with unsymmetrical ketones[4]. The formation of isomers depends on which α-methylene group of the ketone participates in the initial condensation.

Causality and Mechanistic Insights:

The reaction can proceed through two main pathways: an aldol-type condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction. The regioselectivity is influenced by the relative acidity of the α-protons on the ketone and the steric hindrance around the carbonyl group. Both acid and base catalysis are commonly employed, and the choice of catalyst can significantly impact the product distribution[5].

  • Base-Catalyzed Conditions: Base catalysis favors the deprotonation of the more acidic α-proton, leading to the thermodynamically favored product. However, it can also promote self-condensation of the ketone reactant as a side reaction[6].

  • Acid-Catalyzed Conditions: Acid catalysis can favor the formation of the kinetic enol or enamine, potentially leading to a different regioisomer.

Mitigation Strategies:

StrategyRationale
Choice of Catalyst Systematically screen both acid (e.g., p-toluenesulfonic acid, Lewis acids) and base (e.g., KOH, piperidine) catalysts to determine the optimal conditions for your specific substrates.
Use of Pre-formed Enol Ethers or Enamines To direct the regioselectivity, consider using a pre-formed enol ether or enamine of the ketone. This allows for controlled formation of one regioisomer.
Temperature Control Lowering the reaction temperature can sometimes favor the formation of the kinetic product, while higher temperatures may favor the thermodynamic product.
Issue 3: Presence of N-Oxide Byproducts in My Final Product

Question: After synthesizing my quinazoline, I've identified a significant impurity that I suspect is the corresponding quinazoline N-oxide. How is this forming, and how can I prevent it or remove it?

Answer:

The formation of quinazoline N-oxides is a common side reaction, particularly in syntheses that involve oxidative conditions or use starting materials with pre-existing N-oxide functionalities[7][8]. The nitrogen atoms in the quinazoline ring are susceptible to oxidation.

Causality and Mechanistic Insights:

  • Oxidative Conditions: Many modern quinazoline syntheses employ transition metal catalysts and oxidants. If the reaction conditions are too harsh or the oxidant is not selective, it can lead to the oxidation of the quinazoline nitrogen.

  • Starting Materials: Some synthetic routes may utilize nitro-arenes as precursors, which are reduced in situ. Incomplete reduction or side reactions can lead to the formation of N-oxide species.

Mitigation and Remediation Strategies:

StrategyRationale
Use of Milder Oxidants If your synthesis requires an oxidant, screen for milder and more selective options.
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation from atmospheric oxygen, especially at elevated temperatures.
Deoxygenation of the N-Oxide If N-oxide formation is unavoidable, it can often be deoxygenated in a subsequent step using reducing agents like PCl₃, POCl₃, or by catalytic hydrogenation[8].

Experimental Protocol: Deoxygenation of Quinazoline N-Oxide with PCl₃

  • Dissolve the crude quinazoline product containing the N-oxide byproduct in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of phosphorus trichloride (PCl₃) (typically 1.1-1.5 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in quinazoline synthesis?

A1: The most frequently encountered byproducts can be categorized as follows:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

  • Intermediates: Arrested reactions can lead to the accumulation of intermediates, such as N-acylanthranilic acids in the Niementowski synthesis.

  • Isomers: As discussed in the troubleshooting guide, the use of unsymmetrical starting materials can lead to the formation of regioisomers.

  • Oxidation Products: Quinazoline N-oxides are a notable example.

  • Hydrolysis Products: Dihydroquinazoline intermediates or the final quinazoline product can be susceptible to hydrolysis, especially during aqueous workup procedures[9].

  • Dimerization/Polymerization Products: Under harsh reaction conditions, particularly high temperatures, starting materials and intermediates can undergo self-condensation or polymerization[2].

Q2: How can I effectively identify the byproducts in my reaction mixture?

A2: A combination of analytical techniques is typically employed for byproduct identification:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring reaction progress and getting a preliminary assessment of the number of components in your mixture[10][11].

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of product purity and can be used to resolve closely related byproducts[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of both the desired product and any major byproducts that can be isolated[12].

  • Mass Spectrometry (MS): Mass spectrometry provides molecular weight information, which is crucial for identifying unknown impurities. LC-MS is particularly powerful for analyzing complex mixtures.

Q3: What are the best general practices for minimizing byproduct formation?

A3: While specific strategies depend on the reaction, some general principles apply:

  • Purity of Starting Materials: Ensure your starting materials are pure, as impurities can often act as catalysts for side reactions.

  • Strict Control of Reaction Conditions: Precisely control temperature, reaction time, and stoichiometry.

  • Inert Atmosphere: When appropriate, use an inert atmosphere to prevent oxidation.

  • Gradual Addition of Reagents: In some cases, slow addition of a reactive reagent can help to control the reaction rate and minimize side reactions.

  • Method Selection: Choose a synthetic route that is known to be robust and high-yielding for your target scaffold. Modern transition-metal-catalyzed methods often offer milder reaction conditions and higher selectivity compared to classical thermal methods[13][14].

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate key concepts in quinazoline synthesis.

Byproduct_Formation_Workflow cluster_synthesis Quinazoline Synthesis cluster_byproducts Potential Byproducts cluster_analysis Analysis & Purification A Starting Materials B Reaction Conditions (Temperature, Catalyst, Solvent) A->B C Desired Quinazoline Product B->C D Isomers B->D Side Reaction E N-Oxides B->E Side Reaction F Hydrolysis Products B->F Side Reaction G Dimers/Polymers B->G Side Reaction H TLC / HPLC Analysis C->H D->H E->H F->H G->H I NMR / MS Identification H->I J Purification (Chromatography, Recrystallization) I->J K Pure Quinazoline J->K

Caption: General workflow for identifying and isolating the desired quinazoline product from potential byproducts.

Niementowski_Byproducts Reactants Anthranilic Acid + Amide HighTemp High Temperature (>150°C) Reactants->HighTemp Polymerization Polymeric Tars Reactants->Polymerization Side Reaction Intermediate N-Acylanthranilic Acid Intermediate HighTemp->Intermediate Product Desired 4(3H)-Quinazolinone Intermediate->Product Cyclization Decarboxylation Decarboxylation Byproducts Intermediate->Decarboxylation Side Reaction Intermediate->Polymerization Side Reaction

Caption: Common byproduct pathways in the Niementowski quinazolinone synthesis under high-temperature conditions.

References

  • Niementowski, S. v. Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft27, 1394–1403 (1894).
  • Grokipedia. Niementowski quinoline synthesis. Available at: [Link]. (Accessed: 2024-10-27)

  • Chen, Q. et al. Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. J. Org. Chem.83, 8750–8758 (2018).
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  • chemeurope.com. Niementowski quinazoline synthesis. Available at: [Link]. (Accessed: 2024-10-27)

  • Al-Soud, Y. A. et al. Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC2005, 98–108 (2005).
  • Wikipedia. Friedländer synthesis. Available at: [Link]. (Accessed: 2024-10-27)

  • Katritzky, A. R. & Rachwal, S. The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. J. Heterocycl. Chem.32, 1041–1043 (1995).
  • Sravanthi, T., Manju, S. L. & Lakshmi, K. M. Transition-metal-catalyzed synthesis of quinazolines: A review. Front. Chem.9, 735079 (2021).
  • Wang, D. & Gao, G. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Front. Chem.8, 598 (2020).
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  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]. (Accessed: 2024-10-27)

  • Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Available at: [Link]. (Accessed: 2024-10-27)

  • Bell, S. C. & Childress, S. J. Quinazolines and 1,4-Benzodiazepines. II.1 The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino Derivatives of 7-Chloro-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. J. Org. Chem.27, 1691–1695 (1962).
  • Adib, M., Mohammadi, B. & Asghari, S. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. J. Org. Chem.74, 8254–8256 (2009).
  • Bashetti, U. et al. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules24, 2437 (2019).
  • Cheng, C.-C. & Yan, S.-J. The Friedländer Synthesis of Quinolines. Org. React.28, 37–201 (1982).
  • Yi, C. S. & Arachchige, K. S. A. P. T. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions of 2-Aminobenzyl Alcohols and 2-Aminobenzamides with Amines. Org. Lett.21, 3337–3341 (2019).
  • Boulos, J. et al. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. J. Heterocycl. Chem.49, 1146–1154 (2012).
  • Harris, C. S. et al. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. Org. Biomol. Chem.13, 3648–3651 (2015).
  • Gössi, A., Scherer, U. & Schlotterbeck, G. Thin-layer Chromatography–Nuclear Magnetic Resonance Spectroscopy – A Versatile Tool for Pharmaceutical and Natural Products Analysis. CHIMIA International Journal for Chemistry66, 347–350 (2012).
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  • Kruger, H. G. & Skhosana, F. R. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules25, 3535 (2020).
  • MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available at: [Link]. (Accessed: 2024-10-27)

  • Asian Journal of Research in Chemistry. Review on Forced Flow Thin Layer Chromatography: An updated Analytical Technique. Available at: [Link]. (Accessed: 2024-10-27)

  • Armstrong, R. W., Tempest, P. A. & Zeller, E. Concise Two-Step Solution Phase Syntheses of four novel Dihydroquinazoline scaffolds. Tetrahedron Lett.41, 8483–8487 (2000).
  • Ciesielski, A. et al.
  • Wang, Y. et al. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Org. Biomol. Chem.18, 4639–4643 (2020).
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  • Kumar, A. & Sharma, S. Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. Heterocycl. Commun.23, 1–16 (2017).
  • Li, J. et al. Thin-layer Chromatography-Nuclear Magnetic Resonance Spectroscopy - A Versatile Tool for Pharmaceutical and Natural Products Analysisa. Chimia (Aarau)66, 347–350 (2012).
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  • springerprofessional.de. Purification of Organic Compounds by Recrystallization. Available at: [Link]. (Accessed: 2024-10-27)

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Optimization of reaction conditions for quinazoline synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Quinazolines are a vital class of N-heterocylic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2] Achieving high yields and purity, however, is critically dependent on the fine-tuning of catalysts, solvents, and temperature.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to empower you to overcome common hurdles in your synthetic endeavors.

Section 1: Troubleshooting Guide for Quinazoline Synthesis

This section addresses common issues encountered during quinazoline synthesis. The causality behind each problem is explained, and actionable solutions are provided.

Problem Potential Cause Proposed Solution & Rationale
Low or No Product Yield 1. Inappropriate Catalyst Selection: The catalyst may not be active enough for your specific substrates or reaction type.Solution: Re-evaluate your catalyst choice. For reactions involving aryl halides, a palladium or copper catalyst is often necessary to facilitate C-N coupling.[3] For simpler condensations, a Lewis acid like BF3-Et2O or even a strong protic acid might suffice.[4] In some cases, metal-free conditions using iodine, which acts as both a Lewis acid and an oxidizing agent, can be highly effective.[5] Consider heterogeneous catalysts like TiO2-supported systems for easier separation and potential reuse.[6]
2. Sub-optimal Temperature: The reaction may lack sufficient activation energy, or conversely, reactants/products might be degrading at elevated temperatures.Solution: Perform a temperature screen. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it.[7] Many traditional syntheses require temperatures above 120 °C.[8] If high temperatures are needed, consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times and often improve yields.[9][10]
3. Incorrect Solvent Polarity or Type: The solvent may not be effectively solvating the reactants or may be interfering with the catalytic cycle.Solution: The choice of solvent is critical. For instance, in certain iodine-promoted reactions, polar solvents favor the C-N bond formation required for quinazolines, while non-polar solvents may lead to different products like benzimidazoles. DMSO is a versatile solvent that can also participate as an oxidant in some reactions.[5] For greener approaches, consider Deep Eutectic Solvents (DESs) or solvent-free conditions.[6][10]
Formation of Significant Side Products 1. Competing Reaction Pathways: The reaction conditions may favor an alternative, undesired mechanistic pathway.Solution: Adjust the catalyst and solvent system. The formation of byproducts is often mechanistically controlled. For example, if you observe incomplete cyclization, a stronger acid catalyst or higher temperature might be needed to drive the reaction to completion. If oxidation-related byproducts are an issue, ensure the reaction is run under an inert atmosphere (N2 or Ar).
2. Thermal Degradation: High temperatures can cause decomposition of starting materials, intermediates, or the final product.Solution: Reduce the reaction temperature and extend the reaction time. If this is not effective, microwave heating may provide rapid, localized heating that can promote the desired reaction over slower degradation pathways.[11]
Reaction Stalls or is Incomplete 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.Solution: Ensure all reactants and solvents are pure and dry. If using a transition metal catalyst, consider adding a ligand that can stabilize the metal center and prevent precipitation. For heterogeneous catalysts, check for leaching or fouling of the active sites.
2. Reversible Reaction: The reaction may be reaching equilibrium without proceeding to completion.Solution: If the reaction produces a volatile byproduct (e.g., water or ammonia), use a Dean-Stark trap or run the reaction under vacuum to remove it and drive the equilibrium toward the product side.
Poor Reproducibility 1. Sensitivity to Air or Moisture: Many organometallic catalysts and intermediates are sensitive to oxygen and water.Solution: Employ standard air-free techniques. Use dry solvents, degas the reaction mixture, and maintain an inert atmosphere of nitrogen or argon throughout the experiment.
2. Inconsistent Heating (especially with microwaves): Commercial microwave ovens can have uneven energy distribution, leading to inconsistent results.[11]Solution: Use a dedicated, scientific microwave reactor designed for chemical synthesis. These systems provide uniform heating and precise control over temperature and pressure, ensuring high reproducibility.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst for my quinazoline synthesis?

A1: Catalyst selection is substrate-dependent. Here’s a general guide:

  • Transition Metal Catalysts (Cu, Pd, Fe, Ni): These are excellent for cross-coupling reactions, such as those starting from halo-anilines or 2-aminobenzonitriles.[3][7] Copper catalysts are often cheaper and used for aerobic oxidations, while palladium offers broad substrate scope for C-N bond formation.[3][5] Iron is an economical and less toxic alternative.[7]

  • Lewis Acid Catalysts (BF3-Et2O): These are effective for classic condensation reactions, such as the reaction between 2-aminoacetophenone and formamide, where they activate carbonyl groups towards nucleophilic attack.[4]

  • Iodine (I2): Molecular iodine is a versatile catalyst that can act as a mild Lewis acid and an oxidant. It is particularly effective in one-pot, multi-component reactions and is a more environmentally friendly option than many heavy metals.[5]

  • Catalyst-Free / Metal-Free: Driven by green chemistry principles, many modern protocols operate without a catalyst or use non-metallic promoters.[12] These often require higher temperatures or microwave irradiation but avoid issues of metal toxicity and cost.[5][10]

Q2: What is the role of the solvent, and how do I choose one?

A2: The solvent does more than just dissolve reactants; it influences reaction rates and even determines the reaction pathway.

  • Polar Aprotic Solvents (DMSO, DMF): These are excellent choices for many quinazoline syntheses. They effectively solvate ions and polar intermediates. DMSO can also serve as a one-carbon source and an oxidant in certain advanced syntheses.[13][5]

  • Alcohols (Ethanol, Methanol): These protic solvents are common in condensation reactions. They can participate in the reaction by acting as proton sources or sinks. Some reactions can be run in neat ethanol.[5]

  • Non-Polar Solvents (Toluene, Xylene): These are typically used for reactions that generate water, as they allow for its removal via azeotropic distillation (e.g., with a Dean-Stark apparatus).

  • "Green" Solvents (Deep Eutectic Solvents, Water): DESs are gaining popularity as they are non-toxic, biodegradable, and can be tuned for specific applications.[10] Some modern, catalyst-free protocols are even being developed in water.[14]

  • Solvent-Free: For maximum atom economy, consider solvent-free conditions, often facilitated by high temperatures or ball-milling (mechanochemistry).[1][6]

Q3: How does temperature critically impact the synthesis?

A3: Temperature is a critical control parameter that governs reaction kinetics. According to the Arrhenius equation, reaction rates increase exponentially with temperature. However, this is a double-edged sword:

  • Insufficient Temperature: The reaction will be sluggish or may not proceed at all, as the molecules lack the necessary activation energy to overcome the reaction barrier.

  • Optimal Temperature: The rate of the desired product formation is maximized. Optimal temperatures can range widely from 80°C for some copper-catalyzed systems to 150°C for certain condensations.[4][7]

  • Excessive Temperature: This can lead to the decomposition of reactants, intermediates, or the final quinazoline product. It can also provide sufficient activation energy for undesired side reactions to occur, reducing selectivity and yield.

Q4: What are the primary advantages of using microwave-assisted synthesis?

A4: Microwave irradiation (MWI) offers several key advantages over conventional heating:

  • Rapid Heating: MWI heats the reaction mixture volumetrically and directly, leading to a much faster rise to the target temperature.

  • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes under MWI.[9]

  • Higher Yields & Purity: The rapid heating can minimize the formation of side products that occur during prolonged heating.

  • Access to Higher Temperatures: In sealed vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions that would otherwise be impossible.[11]

Section 3: Experimental Protocols

Protocol: Iodine-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinazolines

This protocol is adapted from methodologies that leverage the dual Lewis acidic and oxidative properties of molecular iodine.[5]

  • Reactant Preparation: In a sealed reaction vessel, combine the substituted 2-aminobenzophenone (1.0 mmol), the substituted aldehyde (1.2 mmol), and ammonium acetate (NH4OAc, 2.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) to the mixture. Finally, add molecular iodine (I2, 0.2 mmol, 20 mol%) as the catalyst.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminobenzophenone spot has been consumed (typically 2-4 hours).

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize the excess iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure quinazoline product.

Section 4: Key Parameter Summary Tables

Table 1: Comparison of Selected Catalytic Systems for Quinazoline Synthesis

Catalyst SystemTypical SubstratesTypical ConditionsAdvantagesDisadvantages
CuCl/DABCO/4-HO-TEMPO [7]2-aminobenzylamines + aldehydes80 °C, O2 as oxidant, CH3CNModerate temperature, uses air as oxidantRequires multiple components, catalyst removal
BF3-Et2O [4]2-aminoacetophenone + formamide150 °C, neatSimple system, high yield for specific substratesHigh temperature, corrosive Lewis acid
Molecular Iodine (I2) [5]2-aminoarylketones + aldehydes + NH4OAc80-100 °C, EtOH or neatMetal-free, simple, cost-effectiveMay not be suitable for all substrate types
Palladium(II) Acetate [3]2-aminobenzonitriles + boronic acids100-120 °C, base requiredBroad substrate scope, high efficiency for cross-couplingExpensive, potential for product contamination with toxic metal
Catalyst-Free (Microwave) [10]Anthranilic acid + amines + orthoester120-150 °C, MWIGreen (no catalyst), very fast reaction timesRequires specialized microwave equipment

Section 5: Visual Guides

General Workflow for Quinazoline Synthesis

This diagram outlines the typical experimental sequence from setup to final product characterization.

G Start Start: Define Target Quinazoline Reactants Prepare Reactants & Solvents Start->Reactants Setup Reaction Setup (Catalyst, Temp, Atmosphere) Reactants->Setup Monitor Monitor Reaction (e.g., TLC, LC-MS) Setup->Monitor Workup Work-up & Crude Isolation Monitor->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End: Pure Product Characterize->End G Start Low Yield Observed Purity Are starting materials pure and dry? Start->Purity FixPurity Action: Purify/ Dry Reactants Purity->FixPurity No Catalyst Is the catalyst appropriate and active? Purity->Catalyst Yes FixCatalyst Action: Screen Alternative Catalysts (e.g., Cu, Pd, I2) Catalyst->FixCatalyst No Temp Is the temperature optimal? Catalyst->Temp Yes FixTemp Action: Screen Temperature (e.g., 80-150 °C) Temp->FixTemp No Solvent Is the solvent correct? Temp->Solvent Yes FixSolvent Action: Screen Solvents (Polar vs. Non-polar) Solvent->FixSolvent No Success Yield Improved Solvent->Success Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

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  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]

  • Jadrijević, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 87(1), 1-1. [Link]

  • Shi, F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 369-377. [Link]

  • Various Authors. (n.d.). Classical strategies for the synthesis of quinazolines. ResearchGate. [Link]

  • Various Authors. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. [Link]

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  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. . [Link]

  • Asghari, S., Ramezanzade, K., & Rassa, M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 755911. [Link]

  • Kumar, A., & Kumar, V. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4995. [Link]

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  • Lee, J., et al. (2024). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Molbank, 2024(1), M1841. [Link]

  • Waiba, S., Parvin, T., & Maji, B. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 977926. [Link]

  • Fakhri, F., et al. (2020). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 15(3), 267-277. [Link]

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Sources

Technical Support Center: Alternative Catalysts for Efficient Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are exploring more efficient, cost-effective, and sustainable catalytic methods for constructing the quinazoline scaffold. Quinazolines are a vital class of nitrogen-containing heterocycles, forming the core of numerous pharmaceuticals and biologically active compounds[1][2]. The shift from traditional, often harsh, synthetic conditions to modern catalytic systems is paramount for innovation in medicinal chemistry.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental work.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the selection and implementation of alternative catalysts for quinazoline synthesis.

Q1: Why should I consider an alternative to traditional catalysts for quinazoline synthesis?

A: Traditional methods often require stoichiometric amounts of harsh oxidants (e.g., MnO₂, DDQ), hazardous solvents, or expensive noble metal catalysts like palladium and ruthenium[1]. Alternative catalysts, including those based on abundant metals like copper and iron, or even metal-free systems (organocatalysts), offer significant advantages[3][4]:

  • Cost-Effectiveness: Earth-abundant metals are significantly cheaper than noble metals.

  • Sustainability: Many alternative methods utilize greener oxidants like air or O₂ and can be performed in more environmentally benign solvents[1].

  • Reduced Metal Contamination: Metal-free protocols eliminate the risk of residual heavy metal contamination in the final product, a critical consideration for pharmaceutical applications.

  • Novel Reactivity: Alternative catalysts can offer different selectivity and functional group tolerance, expanding the scope of accessible quinazoline derivatives.

Q2: What are the main classes of alternative catalysts I should consider?

A: The field has expanded rapidly. The primary categories are:

  • Copper-Based Catalysts: Inexpensive and versatile, copper catalysts (e.g., CuBr, CuCl, Cu₂O) are effective for various cyclization strategies, often using air as the terminal oxidant.[3][5]

  • Iron-Based Catalysts: Iron is an earth-abundant, non-toxic metal. Catalysts like FeCl₂ and magnetic ionic liquids (e.g., bmim[FeCl₄]) have been successfully used in multicomponent reactions to build quinazolines.[4]

  • Metal-Free Catalysts: This category includes:

    • Iodine-Based Catalysis: Molecular iodine (I₂) is a mild Lewis acid that can catalyze oxidative C-H amination under aerobic conditions, offering a green and economical route.[1][3]

    • Hypervalent Iodine Reagents: Reagents like o-iodoxybenzoic acid (IBX) can mediate the synthesis at room temperature.[1]

    • Organocatalysts: Small organic molecules, such as triethanolamine or even simple acetic acid, can catalyze the formation of quinazoline and quinazolinone scaffolds.[6]

    • Photoredox Catalysis: Utilizes organic dyes and visible light to mediate oxidative coupling, often with very low catalyst loading.[3]

Q3: My starting material has sensitive functional groups. Which catalytic system is the most tolerant?

A: Functional group tolerance is highly dependent on the specific reaction mechanism.

  • For Acid-Sensitive Groups: Avoid strongly acidic conditions. Many copper- and iron-catalyzed reactions run under neutral or basic conditions, which would be more suitable.

  • For Reducible Groups (e.g., nitro, cyano): Be cautious with methods that generate strong reducing agents in situ. However, many oxidative cyclization methods are highly compatible. For instance, some palladium-catalyzed three-component reactions tolerate bromo and iodo groups, which can be used for subsequent cross-coupling.[3]

  • General Mildness: Organocatalytic systems, particularly those using reagents like IBX or photoredox catalysts, often operate under very mild conditions (e.g., room temperature), preserving a wide range of sensitive functionalities.[1][3]

Experimental Workflow and Troubleshooting Guide

This section provides a structured approach to identifying and solving common issues encountered during quinazoline synthesis using alternative catalysts.

General Experimental Workflow

The following diagram outlines a typical workflow for a catalytic quinazoline synthesis experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Starting Materials (e.g., 2-aminobenzylamine, aldehyde) B Choose Catalyst System (e.g., CuBr/Air, I2/O2) A->B C Select Solvent & Base (if required) B->C D Assemble Reaction (Under appropriate atmosphere) C->D E Heat & Stir (Monitor by TLC/LC-MS) D->E F Quench Reaction & Perform Extraction E->F G Purify Crude Product (Column Chromatography) F->G H Characterize Product (NMR, HRMS) G->H I Calculate Yield H->I

Caption: General workflow for quinazoline synthesis.

Troubleshooting Decision Tree

When your reaction doesn't proceed as expected, use this logical guide to diagnose the problem.

G A Problem: Low or No Yield B Check TLC/LC-MS: Is starting material consumed? A->B C No Consumption: Reaction Not Initiated B->C No D Partial/Full Consumption: Side Products or Decomposition B->D Yes E Potential Causes: - Inactive Catalyst - Incorrect Temperature - Insufficient Oxidant C->E G Potential Causes: - Substrate Decomposition - Intermediate Instability - Wrong Solvent/Base D->G F Solutions: - Use fresh catalyst/reagents - Optimize temperature - Ensure proper atmosphere (Air/O2) E->F Address these H Solutions: - Lower reaction temperature - Screen different solvents - Change base or stoichiometry G->H Address these

Caption: Troubleshooting logic for low-yield reactions.

Detailed Troubleshooting Scenarios
Problem Potential Cause (The "Why") Recommended Solution & Explanation
1. No reaction (starting materials remain) Inactive Catalyst: The catalyst may have degraded due to moisture, air, or improper storage. This is common for some copper(I) salts or organometallic precursors.Action: Use a freshly opened bottle of the catalyst or purify the existing stock. For air-sensitive catalysts, ensure reactions are set up under an inert atmosphere (N₂ or Ar).
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation barrier for the initial catalytic step (e.g., oxidative addition, C-H activation).Action: Increase the reaction temperature in 10-20 °C increments. Monitor by TLC to find the minimum temperature required for conversion to avoid byproduct formation at higher temperatures.
Missing or Ineffective Oxidant: Many alternative catalytic cycles rely on an oxidant (e.g., O₂, air, H₂O₂) to regenerate the active catalyst.[1] Without it, the catalyst performs a single turnover and becomes inactive.Action: If using air, ensure the reaction is not sealed airtight; use a balloon or a needle to allow air exchange. For O₂, use an O₂ balloon. For peroxide oxidants, ensure they are from a fresh, properly stored source.[1]
2. Low Yield with Multiple Side Products Substrate Decomposition: High temperatures or an incorrect choice of solvent/base can cause starting materials or key intermediates to decompose. Strong electron-withdrawing groups can sometimes make substrates unstable under certain conditions.[6]Action: Lower the reaction temperature. Screen a panel of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DMSO) to find one that stabilizes the intermediates.
Formation of Dihydroquinazoline Intermediate: The final step in many syntheses is an oxidation/aromatization. If this step is inefficient, the reaction can stall at the dihydroquinazoline stage.Action: Increase the oxidant concentration or switch to a stronger oxidant if the protocol allows. For air/O₂ systems, ensure vigorous stirring to maximize gas-liquid interface. In some iodine-catalyzed systems, HI is generated, which needs to be re-oxidized to I₂ to complete the cycle.[1]
3. Reaction works for simple substrates but fails for complex ones. Steric Hindrance: Bulky groups near the reaction center (e.g., ortho-substituents on a benzaldehyde) can prevent the substrate from effectively binding to the catalyst's active site.Action: Switch to a catalyst with a less sterically demanding ligand environment. Sometimes, simply increasing the reaction time or temperature can overcome moderate steric hindrance.
Electronic Effects: Strong electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, slowing down the initial condensation or the final cyclization step. Conversely, very electron-rich aldehydes might be prone to side reactions.[6]Action: For electron-poor anilines, a stronger base or higher temperature may be needed. For problematic aldehydes, it may be necessary to switch to a different synthetic route, for example, starting from a 2-aminobenzonitrile instead of a 2-aminobenzylamine.[3]

Comparative Overview of Alternative Catalysts

The table below summarizes key parameters for several popular alternative catalytic systems to aid in your selection process.

Catalyst SystemTypical Starting MaterialsOxidantKey AdvantagesPotential LimitationsRepresentative Yields
Copper (e.g., CuBr, CuCl) 2-Aminobenzylamines + Aldehydes; (2-Bromophenyl)methylamines + AmidinesAir / O₂Inexpensive, readily available, good functional group tolerance.[3]Can require ligands or additives; removal of copper may be needed.70-95%[3]
Iron (e.g., FeCl₂, bmim[FeCl₄]) 2-Alkylamino N-H ketimines; 2-Aminobenzophenones + AldehydesAir / O₂Earth-abundant, low toxicity, magnetic catalysts are easily recyclable.[4]Can require higher temperatures; substrate scope may be narrower than noble metals.43-95%[4]
Molecular Iodine (I₂) 2-Aminobenzaldehydes + BenzylaminesO₂Metal-free, economical, environmentally friendly ("green") conditions.[1][3]May require elevated temperatures; sensitive to substrate electronic properties.56-90%[1]
Organocatalyst (e.g., IBX, TEOA) 2-Aminobenzylamines + AldehydesSelf-oxidizing (IBX)Metal-free (avoids contamination), very mild conditions (often RT).[1][6]Stoichiometric amounts of reagent may be needed (IBX); catalyst loading can be higher.55-94%[1]

Selected Experimental Protocols

These protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Copper-Catalyzed Aerobic Synthesis of 2-Substituted Quinazolines

This protocol is adapted from a common method using 2-aminobenzylamine and an aldehyde. It represents a robust and cost-effective approach.

Source: Based on methodologies described in various copper-catalyzed syntheses[3][5].

Materials:

  • 2-Aminobenzylamine (1.0 mmol)

  • Substituted Aldehyde (1.1 mmol)

  • Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)

  • 1,4-Dioxane (5 mL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzylamine, the substituted aldehyde, CuBr, and K₂CO₃.

  • Add 1,4-dioxane to the flask.

  • Ensure the top of the condenser is open to the atmosphere (e.g., via a needle) to allow for air exchange.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and base.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-substituted quinazoline.

Protocol 2: Molecular Iodine-Catalyzed Metal-Free Synthesis of 2-Arylquinazolines

This protocol demonstrates a green, metal-free approach utilizing readily available molecular iodine and oxygen as the terminal oxidant.

Source: Adapted from the work of Bhanage et al. (2016) and similar iodine-catalyzed methods[1].

Materials:

  • 2-Aminobenzylamine (1.0 mmol)

  • N-Substituted Benzylamine (1.2 mmol)

  • Molecular Iodine (I₂) (0.2 mmol, 20 mol%)

Procedure:

  • Combine 2-aminobenzylamine, the N-substituted benzylamine, and molecular iodine in a 10 mL sealed tube with a magnetic stir bar.

  • Flush the tube with oxygen gas and seal it with an oxygen-filled balloon to maintain a positive pressure.

  • Heat the reaction mixture to 80 °C in a preheated oil bath and stir for 5-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to quench the excess iodine, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate) to afford the desired 2-arylquinazoline.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Shaik, N. B., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3206. Available at: [Link]

  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1049997. Available at: [Link]

  • Parveen, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100878. Available at: [Link]

  • Wang, C., et al. (2014). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 16(18), 4782–4785. Available at: [Link]

  • Wu, Y., et al. (2016). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Organic & Biomolecular Chemistry, 14(3), 870-874. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Chen, Z., et al. (2016). Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: synthesis of quinazolines by trapping of ammonia. Organic & Biomolecular Chemistry, 14(1), 263-269. Available at: [Link]

  • Asian Journal of Chemistry. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Available at: [Link]

  • Kumar, S., et al. (2020). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry, 44(47), 20959-20963. Available at: [Link]

  • Badsara, S. S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 978135. Available at: [Link]

  • Badsara, S. S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 978135. Available at: [Link]

  • Sharma, P., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(23), 8235. Available at: [Link]

  • Al-dujaili, A. H., & Mahdi, M. F. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 747831. Available at: [Link]

Sources

Strategies to improve the regioselectivity of quinazoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Functionalization Support Center. Current Status: Operational | Topic: Quinazoline Regioselectivity Operator: Senior Application Scientist (Medicinal Chemistry Division)

Introduction & Reactivity Landscape

User Note: You are likely here because quinazolines are "schizophrenic" electrophiles. The pyrimidine ring (N1-C2-N3-C4) is highly electron-deficient, while the fused benzene ring (C5-C8) is electron-rich but sterically crowded.

To control regioselectivity, you must view the scaffold not as a single molecule, but as two distinct reactive zones.

The Quinazoline Reactivity Map[1]
  • C4 (The Primary Electrophile): The most reactive site for nucleophilic attack (SNAr) due to the

    
    -nitrogen effect and high LUMO coefficient.
    
  • C2 (The Secondary Electrophile): Less reactive than C4. Requires forcing conditions or C4-blocking to target exclusively via SNAr. However, it is a prime target for radical (Minisci) alkylation.

  • C8 (The Chelation Target): The N1 nitrogen acts as an intrinsic directing group (DG) for transition metals (Rh, Ir, Pd), facilitating C-H activation at C8.

  • C5 (The Peri-Position): Historically difficult to access. Requires specific directing groups at C4 or radical pathways to overcome the steric preference for C8.

Module A: Nucleophilic Substitution (SNAr) – The C4 vs. C2 Battle[2][3]

Common Issue: “I have 2,4-dichloroquinazoline and I want to substitute only the C2 position, but I keep getting C4 or bis-substitution.”

The Mechanism

In 2,4-dichloroquinazoline, the C4-Cl bond is significantly more labile than the C2-Cl bond. This is governed by the stabilization of the Meisenheimer intermediate. Attack at C4 allows the negative charge to be delocalized onto N1 , which is para-like to the site of attack. Attack at C2 delocalizes charge onto N1 and N3, but the transition state energy for C4 attack is consistently lower (lower activation energy).

Protocol: Inverting Selectivity (Targeting C2)

Direct SNAr at C2 while leaving C4-Cl intact is thermodynamically unfavorable . You must use a "Protect-React-Deprotect" strategy or a specific cross-coupling approach.

Strategy 1: The "Masking" Approach (Standard)
  • React C4 first with a volatile or removable nucleophile (e.g., hydrazine or a bulky amine that can be hydrolyzed later).

  • Perform SNAr at C2 (requires higher heat, typically >80°C).

  • Restore C4 (if necessary) or proceed with the C4-functionalized intermediate.

Strategy 2: Palladium-Catalyzed C2-Selective Thiolation (Advanced)

Recent catalytic systems have shown the ability to invert this selectivity using Pd-catalysis, which operates via oxidative addition rather than SNAr.

Experimental Workflow (C2-Selective Thiolation):

  • Reagents: 2,4-dichloroquinazoline (1.0 equiv), Thiol (1.2 equiv), Pd(OAc)₂ (5 mol%), DPEphos (5 mol%), K₃PO₄ (2.0 equiv).

  • Solvent: Toluene (0.2 M).

  • Conditions: 100°C, 12 hours, Inert atmosphere (N₂).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Why this works: The bulky bis-phosphine ligand (DPEphos) and the specific nature of the Pd(0) oxidative addition favor the sterically more accessible C2 position or proceed via a mechanism where coordination to N1 directs insertion at C2, overriding the electronic bias of SNAr [1].

Troubleshooting Guide: SNAr Selectivity
SymptomRoot CauseCorrective Action
Mixture of C4 and C2 products Temperature too high during C4 functionalization.Perform C4 substitution at 0°C to RT . Do not heat until C4 is fully consumed.
No reaction at C2 (after C4 sub) C2 is deactivated by electron-donating group at C4.Switch solvent to DMSO or NMP and increase temp to 120°C. Add Lewis Acid (e.g., ZnCl₂).
Hydrolysis of C4-Cl to C4-OH Wet solvent/hygroscopic base.Use anhydrous THF/DCM. Switch base to DIPEA (non-hygroscopic) instead of K₂CO₃.

Module B: C-H Activation – Targeting the Benzenoid Ring (C5 vs. C8)

Common Issue: "I am trying to arylate the benzene ring. I want C5, but the metal catalyst keeps hitting C8."

The Logic: Chelation vs. Sterics
  • C8 Selectivity: Transition metals (especially Rh(III) and Ir(III)) coordinate to the lone pair of N1 . This forms a stable 5-membered metallacycle intermediate, directing activation exclusively to C8.

  • C5 Selectivity: To hit C5, you must block C8 or use a directing group (DG) located at C4 that geometrically favors C5.

Visualization: The Selectivity Decision Tree

Quinazoline_Selectivity Start Target Position? C4 C4 Position Start->C4 C2 C2 Position Start->C2 Benzenoid Benzenoid Ring (C5-C8) Start->Benzenoid C4_Method Standard SNAr (Low Temp, 0-25°C) C4->C4_Method C2_Method Requires C4 Block or Pd-Catalysis C2->C2_Method C8_Target Targeting C8? Benzenoid->C8_Target C5_Target Targeting C5? Benzenoid->C5_Target C8_Action Use N1-Directed Rh(III) or Ir(III) Catalysis C8_Target->C8_Action C5_Action 1. C4-Directing Group 2. Radical/Photoredox C5_Target->C5_Action

Caption: Decision matrix for selecting the correct synthetic methodology based on the target regiocenter.

Protocol: C8-Selective Arylation (Rh-Catalyzed)

This protocol utilizes the N1 atom as the directing group.

  • Substrate: 4-phenylquinazoline (or similar).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Additive: AgSbF₆ (10 mol%) - Crucial for generating the cationic active species.

  • Coupling Partner: Arylboronic acid or Acrylate (for alkenylation).

  • Oxidant: Cu(OAc)₂ (2.0 equiv) if using C-H/C-H coupling; not needed for acrylates.

  • Solvent: DCE/t-Amyl alcohol (1:1).

  • Temp: 110°C in a sealed tube.

Technical Note: If C8 is blocked, the reaction will typically shut down rather than migrate to C5, unless specific radical conditions are used [2].

Module C: Radical Functionalization (Minisci) – C2 Alkylation

Common Issue: "My Minisci reaction is giving me a mess of isomers, or low yields."

The Mechanism

Minisci reactions involve the generation of a nucleophilic radical (usually alkyl) which attacks the protonated (activated) heterocycle.

  • Regioselectivity: The radical attacks the most electron-deficient carbon. In quinazolines, C2 and C4 are the primary targets . If C4 is substituted (e.g., with a methoxy or phenyl group), C2 becomes the dominant site.

Protocol: C2-Selective Alkylation (Photoredox)

Modern photoredox methods are superior to thermal peroxide methods (cleaner, better selectivity).

  • Substrate: 4-substituted quinazoline (e.g., 4-methoxyquinazoline).

  • Radical Precursor: Carboxylic acid (decarboxylative) or Alkyltrifluoroborate.

  • Catalyst: Ir(ppy)₃ (1 mol%).

  • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv).

  • Solvent: DMSO/H₂O (Wait for dissolution).

  • Light Source: Blue LED (450 nm).

  • Acid: TFA (1.0 equiv) - Essential to protonate N1/N3, lowering the LUMO.

Troubleshooting Guide: Minisci Reaction
SymptomRoot CauseCorrective Action
Bis-alkylation (C2 and C4) C4 is not sufficiently blocked or electron-rich.Use a bulky substituent at C4. Reduce radical equivalents to 1.1 eq.
Low Conversion Substrate not protonated.Ensure TFA is added. The reaction requires the quinazolinium salt, not the neutral species.
Radical Dimerization Radical concentration too high.Add the oxidant/radical precursor slowly (syringe pump) or reduce light intensity.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Provides the mechanistic basis for Pd-catalyzed C2-selective functionalization, overcoming intrinsic SNAr bias.

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: MDPI (Molecules Journal). URL:[Link] Relevance: Defines the N-directed mechanisms for C8 activation and contrasts them with C5 strategies.

  • Late-Stage C–H Functionalization of Azines. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Detailed discussion on Minisci-type radical alkylation mechanisms and regioselectivity in heteroaromatics.

End of Technical Guide. For further assistance with specific substrate designs, please contact the synthesis core.

Technical Support Center: High Atom Economy Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Atom Economy Imperative

Welcome to the Advanced Synthesis Support Center. You are likely here because your current quinazoline workflows are generating excessive waste, or you are transitioning to Green Chemistry protocols (Principles 1 & 2).

Traditional quinazoline synthesis (e.g., Niementowski reaction) often suffers from poor atom economy (AE) due to the use of stoichiometric dehydrating agents or leaving groups that contribute to high E-factors. Our focus here is on Acceptorless Dehydrogenative Coupling (ADC) and Multicomponent Reactions (MCRs) —methods where the majority of reactant atoms are incorporated into the final product, often releasing only water or hydrogen gas.

Below are the technical modules designed to troubleshoot your specific experimental hurdles.

Module 1: Acceptorless Dehydrogenative Coupling (ADC)

Methodology: Transition-metal catalyzed coupling of 2-aminobenzyl alcohols with nitriles or amides. Atom Economy: >95% (Byproducts:


, 

)
Experimental Protocol: Fe-Catalyzed ADC

Reference Standard: Zhang et al., 2021

  • Reagents: Charge a sealed tube with (2-aminophenyl)methanol (1.0 equiv), benzamide (1.2 equiv),

    
     (5 mol%), and 1,10-phenanthroline (5 mol%).
    
  • Base/Solvent: Add

    
     (1.0 equiv) and anhydrous toluene (2.0 mL).
    
  • Reaction: Heat to 130 °C for 24 hours under an argon atmosphere.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Troubleshooting Guide (Q&A)

Q: My reaction stalls after the formation of the intermediate aldehyde. Why isn't it cyclizing? A: This "aldehyde stall" usually indicates catalyst deactivation or insufficient base strength .

  • Diagnosis: Check the color. A distinct color change (often to dark brown/black) suggests active catalyst. If it precipitates out early, your ligand concentration may be too low.

  • Fix: Ensure you are using 1,10-phenanthroline in a strict 1:1 ratio with the Iron source. Excess ligand (up to 7 mol%) can stabilize the active species. Also, verify your

    
     is dry; hydration spheres can affect basicity in non-polar toluene.
    

Q: I am observing over-oxidation products (e.g., anthranilic acid derivatives). How do I stop this? A: This is a classic issue of oxygen leakage . ADC relies on the release of


. If oxygen enters, the mechanism shifts from dehydrogenation to oxidative cleavage.
  • Fix: Degas your toluene thoroughly (freeze-pump-thaw x3). Perform the reaction in a sealed pressure tube, not just a reflux setup, to maintain a positive pressure of generated

    
    , which thermodynamically prevents over-oxidation.
    

Q: The yield is low when using aliphatic amides compared to benzamides. Is this normal? A: Yes, but it can be mitigated. Aliphatic amides are less electrophilic and can undergo competitive hydrolysis.

  • Fix: Increase the catalyst loading to 10 mol% and raise the temperature to 140 °C. Switch the solvent to Xylene to access higher temperatures without excessive pressure buildup.

Visualizing the Pathway

ADC_Mechanism Start 2-Aminobenzyl Alcohol Inter1 2-Aminobenzaldehyde (Intermediate) Start->Inter1 Cat. Dehydrogenation Inter2 Imine Species Inter1->Inter2 Condensation H2 H2 (Gas) Inter1->H2 Inter3 Dihydroquinazoline Inter2->Inter3 Cyclization Water - H2O Inter2->Water Product Quinazoline Inter3->Product Dehydrogenation (Aromatization) Inter3->H2 Amide + Amide Amide->Inter2

Figure 1: Mechanistic flow of Acceptorless Dehydrogenative Coupling (ADC). Note the dual release of hydrogen gas.

Module 2: Solvent-Free Multicomponent Reactions (MCR)

Methodology: One-pot condensation of 2-aminoaryl ketones, orthoesters, and ammonium acetate.[1] Atom Economy: ~85-90% (Byproducts: 3 equiv alcohol, 1 equiv water)

Experimental Protocol: Catalyst-Free MCR

Reference Standard: Roopan et al.[2]

  • Reagents: Mix 2-aminoacetophenone (10 mmol), triethyl orthoformate (12 mmol), and

    
     (15 mmol) in a mortar.
    
  • Process: Grind the mixture for 5-10 minutes until a homogeneous paste forms.

  • Reaction: Transfer to a round-bottom flask. Heat at 100 °C (oil bath) for 2-3 hours. Optional: Use Microwave irradiation (300W) for 10 mins for faster results.

  • Workup: Pour the hot reaction mixture into ice-cold water.

  • Purification: The solid product precipitates. Filter, wash with cold EtOH, and recrystallize from hot EtOH.

Troubleshooting Guide (Q&A)

Q: My product is a sticky gum instead of a precipitate. How do I isolate it? A: This usually happens if the orthoester is in large excess or if the reaction temperature was too high, causing polymerization of side products.

  • Fix: Use a minimal excess of orthoester (1.1–1.2 equiv). If gummy, dissolve the mixture in a small amount of hot ethanol and induce crystallization by scratching the glass walls while cooling slowly.

Q: Why is the atom economy lower here than in ADC? A: While "Green" (solvent-free), this reaction ejects three molecules of ethanol (from triethyl orthoformate) for every molecule of product.

  • Optimization: To improve RME (Reaction Mass Efficiency), distill off the ethanol byproduct during the reaction and reuse it as a solvent for the washing step. This closes the loop.

Q: I see a significant amount of unreacted ketone. A: Ammonium acetate can sublime or decompose to ammonia gas before reacting if the heating is too rapid.

  • Fix: Add

    
     in two portions: 75% at the start, and 25% after 1 hour of heating. This maintains the ammonia concentration required for the imine formation step.
    

Module 3: Transition-Metal Catalyzed C-H Activation

Methodology: Rh/Co/Ni-catalyzed annulation of N-allylamidines or benzylamines. Atom Economy: High (Direct C-H functionalization).

Troubleshooting Guide (Q&A)

Q: The reaction works for electron-rich substrates but fails for electron-poor ones. A: Electrophilic C-H activation pathways are sensitive to the nucleophilicity of the arene. Electron-withdrawing groups (EWGs) deactivate the C-H bond.

  • Fix: Switch to a more electrophilic catalyst system. If using

    
    , add a silver salt additive (
    
    
    
    ) to create a cationic, more reactive metal center. Alternatively, increase the reaction temperature to 160 °C using a sealed tube.

Q: How do I remove the trace metal residues from the final product? A: Quinazolines are excellent ligands and will bind to your catalyst (Rh/Ni), leading to artificially high yields (mass balance) and toxic impurities.

  • Fix: Use a scavenger resin (e.g., QuadraPure™ TU) during the workup. Stir the crude mixture with the resin for 2 hours before filtration.

Comparative Data Analysis

The following table contrasts the efficiency metrics of the discussed methods.

MetricTraditional (Niementowski)Fe-Catalyzed ADCSolvent-Free MCR
Atom Economy (AE) < 70%~96% ~85%
E-Factor (Waste/Product) High (>10)Low (<1) Low (~2)
Reaction Mass Efficiency LowHighModerate
Key Byproducts Salts, Acids

,

Ethanol,

Scalability HighModerate (Pressure)High

Module 4: Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct synthesis route based on your starting materials and green chemistry goals.

Decision_Matrix Start Start: Select Precursors Choice1 2-Aminobenzyl Alcohol + Amide/Nitrile Start->Choice1 Choice2 2-Aminoaryl Ketone + Orthoester Start->Choice2 Choice3 N-Allylamidine (C-H Activation) Start->Choice3 Route1 Route: ADC (Fe/Mn/Ni) Priority: Max Atom Economy Choice1->Route1 Requires Pressure Tube Route2 Route: Solvent-Free MCR Priority: Operational Simplicity Choice2->Route2 Requires Grinding/MW Route3 Route: Rh/Co Annulation Priority: Novel Substitution Choice3->Route3 Requires Expensive Cat.

Figure 2: Strategic Decision Matrix for Quinazoline Synthesis.

References

  • Zhang, Y., et al. (2021).[3][4][5] "Iron-Catalyzed Acceptorless Dehydrogenative Coupling of (2-Aminophenyl)methanols with Benzamides." Journal of Organic Chemistry.

  • Parua, S., et al. (2018).[3] "Acceptorless Dehydrogenative Coupling... catalyzed by cheap and easy to prepare nickel catalysts." Journal of Organic Chemistry.

  • Waiba, S. & Maji, B. (2020).[4] "Manganese-Catalyzed Acceptorless Dehydrogenative Coupling." Organic Letters.

  • Roopan, S.M., et al. (2008).[2] "Solvent-free synthesis of some quinazolin-4(3H)-ones." Canadian Journal of Chemistry.

  • Yao, X., et al. (2021).[3][4][5] "Sodium phosphotungstate-doped OMS-2 catalysts for the synthesis of 2-phenylquinazolines." Frontiers in Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Methyl Quinazoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous clinically approved and investigational therapeutic agents.[1] Its rigid, planar, and aromatic nature provides an ideal framework for interaction with various biological targets, particularly the ATP-binding sites of protein kinases.[2] Among the diverse quinazoline-based compounds, methyl quinazoline-2-carboxylate derivatives have emerged as a promising class of molecules with significant cytotoxic potential against a range of cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of various this compound derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Quinazoline Core: A Foundation for Anticancer Innovation

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has been a focal point of medicinal chemistry research for decades. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, with their role as kinase inhibitors being particularly noteworthy in oncology.[2] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core and function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1] The success of these drugs has spurred further exploration into the vast chemical space of quinazoline derivatives, including those bearing a methyl carboxylate group at the 2-position.

Comparative Anticancer Activity of this compound Derivatives

The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of these derivatives against various human cancer cell lines.

Compound IDR1 (Position 4)R2 (Position 6/7)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
MQC --HepG2 (Liver)15.3Doxorubicin-
MQC --MCF-7 (Breast)20.98Doxorubicin-
Derivative A 4-Anilino6,7-DimethoxyHT-29 (Colon)3.38Cabozantinib9.10
Derivative A 4-Anilino6,7-DimethoxyCOLO-205 (Colon)10.55Cabozantinib10.66
Derivative B 2-Thio6-MethylHeLa (Cervical)PotentGefitinib4.3
Derivative B 2-Thio6-MethylMDA-MB-231 (Breast)PotentGefitinib28.3
Derivative C 4-Amine-K562 (Leukemia)0.05--
Derivative C 4-Amine-A549 (Lung)>5--
Derivative D 4-Amine-PC3 (Prostate)>5--
Derivative D 4-Amine-HeLa (Cervical)>5--

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific structures of "Derivative A, B, C, and D" are proprietary to the cited research but follow the general scaffold of this compound with the indicated substitutions.

From the data, it is evident that modifications at the 4-position of the quinazoline ring significantly impact anticancer activity. For instance, the introduction of a 4-anilino group (Derivative A) leads to potent activity against colon cancer cell lines, with IC50 values comparable to or better than the multi-kinase inhibitor, cabozantinib.[3] Similarly, derivatives with a 2-thio substitution (Derivative B) have shown high potency against cervical and breast cancer cells, outperforming the EGFR inhibitor gefitinib in some cases.[4] The 4-amino substituted derivatives (Derivatives C and D) exhibit high selectivity, with potent activity against leukemia cells but significantly less effect on solid tumor cell lines like lung, prostate, and cervical cancer.[5] The parent compound, this compound (MQC), demonstrates moderate activity against liver and breast cancer cell lines.[6]

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways

The primary mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2] The most well-documented targets for this class of compounds are the receptor tyrosine kinases (RTKs), particularly EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of EGFR Signaling

Overexpression and mutations of EGFR are common drivers in various cancers, leading to uncontrolled cell growth and proliferation.[1] Quinazoline derivatives, especially those with a 4-anilino substitution, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Quinazoline This compound Derivative (Inhibitor) Quinazoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Quinazoline This compound Derivative (Inhibitor) Quinazoline->VEGFR2 PKC PKC PLC->PKC Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Methodologies for Evaluating Anticancer Activity

The reliable assessment of the anticancer activity of this compound derivatives relies on robust and well-validated in vitro assays. The following are detailed protocols for the most commonly employed methods.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment. [8] 2. Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24 to 72 hours. [7] 3. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals. [4] 5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that can bind to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

  • Protocol:

    • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After drug treatment, gently remove the medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. [9] 3. Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

    • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. [9] 5. Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

    • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

In Vitro Kinase Inhibition Assays

To confirm the direct inhibitory effect of the compounds on their putative kinase targets, in vitro kinase inhibition assays are performed.

  • Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • General Protocol (for EGFR or VEGFR-2):

    • Reaction Setup: In a microplate well, combine the purified recombinant human EGFR or VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.

    • Inhibitor Addition: Add the this compound derivative at various concentrations.

    • Kinase Reaction: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based Assays: Using reagents that detect the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). [10][11] * Fluorescence-based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., LanthaScreen®). [12] * ELISA-based Assays: Using an antibody-based detection system to quantify the phosphorylated substrate. [13] 5. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their pharmacological properties. The comparative analysis presented in this guide highlights the significant impact of structural modifications on their cytotoxic potency and selectivity. The primary mechanism of action for many of these compounds involves the inhibition of key receptor tyrosine kinases such as EGFR and VEGFR-2, which are critical drivers of tumor progression.

The detailed experimental protocols provided herein serve as a foundation for the standardized evaluation of these and other potential anticancer compounds, ensuring the generation of reliable and reproducible data. Future research in this area should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial for translating these promising laboratory findings into clinically effective cancer therapies.

References

A comprehensive list of references is available upon request.

Sources

A Comparative Study of Methyl Quinazoline-2-carboxylate and Ethyl Quinazoline-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Within this important class of molecules, the esters at the 2-position, particularly methyl and ethyl quinazoline-2-carboxylate, serve as critical intermediates and bioactive molecules in their own right. This guide provides an in-depth, objective comparison of these two closely related esters, offering experimental insights to inform synthesis strategies and drug discovery programs.

Synthesis Strategies and Mechanistic Considerations

The synthesis of quinazoline-2-carboxylates can be achieved through several routes, often involving the construction of the quinazoline ring system followed by esterification, or the introduction of the carboxylate group during the cyclization process.

A common and effective method involves the cyclization of 2-aminobenzylamine derivatives.[4] For instance, transition-metal-catalyzed reactions can facilitate the synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic oxidative conditions.[5] Another innovative approach is the manganese/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate to yield methyl quinazoline-2-carboxylates.[6] This method is noted for its atom efficiency and use of an environmentally friendly solvent.[6]

Key Experimental Rationale: The choice of alcohol (methanol or ethanol) during the esterification of a precursor like quinazoline-2-carboxylic acid is the most direct differentiating step. The reaction conditions, such as the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C), are designed to maximize the efficiency of this nucleophilic substitution.[5] For larger-scale syntheses, considering the boiling points and handling characteristics of methanol versus ethanol can be a critical factor in process design.

Experimental Workflow: Synthesis of Quinazoline-2-Carboxylate Esters

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_end Products & Analysis 2-aminobenzonitrile 2-aminobenzonitrile Cyclization Cyclization/ Condensation 2-aminobenzonitrile->Cyclization Alcohol (MeOH or EtOH) Alcohol (MeOH or EtOH) Esterification Esterification Alcohol (MeOH or EtOH)->Esterification Cyclization->Esterification Intermediate Crude_Ester Crude Ester Product Esterification->Crude_Ester Purification Purification (Chromatography) Crude_Ester->Purification Final_Product Methyl or Ethyl Quinazoline-2-carboxylate Purification->Final_Product Analysis Characterization (NMR, IR, MS) Final_Product->Analysis

Caption: General workflow for the synthesis of quinazoline-2-carboxylate esters.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference of a single methylene group between the methyl and ethyl esters can lead to notable variations in their physical properties, which in turn can influence their handling, formulation, and biological activity.

PropertyMethyl Quinazoline-2-carboxylateEthyl Quinazoline-2-carboxylateSignificance in Research & Development
Molecular Formula C₁₁H₉NO₂C₁₂H₁₁NO₂Affects molecular weight and elemental analysis.
Molecular Weight 187.19 g/mol [7]201.22 g/mol [8][9]Important for reaction stoichiometry and analytical calculations.
Melting Point Data not readily available30-33 °C[8][10]The ethyl ester is a low-melting solid, impacting handling and storage.
Boiling Point Data not readily available180 °C at 14 Torr[8][10]Relevant for purification by distillation under reduced pressure.
Solubility Generally soluble in polar aprotic solvents.[5]Expected to have slightly higher lipophilicity.Differences in solubility can affect the choice of solvents for reactions and biological assays. Increased lipophilicity may enhance membrane permeability.[5]
Stability Stable under standard conditions.[5]Generally stable, though esters can be prone to hydrolysis.Both are relatively stable, but care should be taken to avoid strongly acidic or basic conditions to prevent hydrolysis to the carboxylic acid.[5]

Note: Some physical data for this compound is not as readily available in public databases, which is a consideration for researchers.

Comparative Reactivity and Synthetic Utility

Both esters are valuable intermediates in organic synthesis. The ester functionality is reactive and can be converted into other functional groups, providing a handle for further molecular elaboration.

  • Hydrolysis: Both esters can be hydrolyzed back to the parent quinazoline-2-carboxylic acid under basic conditions.[5] The ethyl ester may exhibit slightly slower hydrolysis rates due to increased steric hindrance from the ethyl group compared to the methyl group.

  • Amidation: The ester group can be readily converted to an amide by reaction with an appropriate amine. This is a common strategy in medicinal chemistry to generate libraries of compounds for structure-activity relationship (SAR) studies.[11]

  • Reduction: The ester can be reduced to the corresponding primary alcohol, quinazoline-2-methanol, using reducing agents like lithium aluminum hydride.

The choice between the methyl and ethyl ester as a starting material often comes down to practical considerations such as availability, cost, and the specific requirements of the subsequent reaction steps. For instance, in some catalytically driven reactions, the smaller methyl group may be preferred to minimize steric hindrance around the reaction center.

Reaction Pathway: Amide Synthesis from Quinazoline-2-Carboxylate Esters

G Ester Quinazoline-2-carboxylate (Methyl or Ethyl) Reaction Amidation Reaction (e.g., heat, catalyst) Ester->Reaction Amine Primary or Secondary Amine (R₂NH) Amine->Reaction Amide Quinazoline-2-carboxamide Derivative Reaction->Amide Byproduct Alcohol (Methanol or Ethanol) Reaction->Byproduct

Caption: Conversion of esters to amides for SAR studies.

Biological Activity and Therapeutic Potential

The quinazoline core is associated with a vast range of biological activities.[2][12] While direct comparative studies between methyl and ethyl quinazoline-2-carboxylate are not abundant, the existing literature on their derivatives allows for informed inferences.

  • Antimicrobial Activity: Derivatives of both methyl and ethyl quinazoline-2-carboxylate have shown promising antimicrobial properties. For example, certain thiazolo[2,3-b]quinazoline-2-carboxylate derivatives, including ethyl esters, have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, as well as activity against Mycobacterium tuberculosis.[5] It is hypothesized that the larger alkyl group of the ethyl ester may increase lipophilicity, potentially improving penetration of bacterial cell membranes.[5]

  • Anticancer Activity: The quinazoline scaffold is a well-established pharmacophore in oncology, with many derivatives acting as kinase inhibitors.[5] While specific data for the parent methyl and ethyl esters is limited, they serve as crucial starting points for the synthesis of more complex molecules with potent antiproliferative effects.[2]

  • Anti-inflammatory and Analgesic Activity: Quinazoline derivatives have been investigated for their anti-inflammatory and analgesic properties.[13][14] Esters of quinoline-2-carboxylic acid (a related scaffold) have shown potential in alleviating pain, likely through the modulation of inflammatory pathways.[14]

Comparative Biological Data on Derivatives

Compound ClassBiological ActivityKey Findings
Ethyl 5-phenyl-3-methyl-thiazolo[2,3-b]quinazoline-2-carboxylates Antibacterial & AntitubercularShowed broad-spectrum activity with MIC values ranging from 6.25–50 µg/mL.[5]
This compound Derivatives AnticancerSome derivatives exhibited IC₅₀ values against HepG2 and MCF-7 cell lines comparable to doxorubicin.[5]
Quinazolinone-2-carboxamide Derivatives AntimalarialA potent inhibitor was identified that was 95-fold more potent than the initial hit compound and active against resistant malaria strains.[11]

The choice of the ester group can influence pharmacokinetic properties. The ethyl group, being more lipophilic, might lead to better absorption and distribution, but could also be more susceptible to metabolic degradation through hydrolysis by esterases. These are critical considerations in the drug design and development process.

Conclusion and Future Directions

Both methyl and ethyl quinazoline-2-carboxylate are valuable compounds for chemical synthesis and drug discovery. The ethyl ester is better characterized in terms of its physical properties, being a low-melting solid. The choice between the two will often depend on the specific synthetic route, desired physicochemical properties of the final product, and potential biological implications. The ethyl ester's slightly higher lipophilicity may offer an advantage in certain biological applications where membrane permeability is crucial.

Future research should focus on direct, side-by-side comparisons of the biological activities of these two esters and their simple derivatives to more clearly delineate the impact of the ester group on efficacy and pharmacokinetics. Such studies would provide a more robust evidence base for medicinal chemists to make informed decisions in the early stages of drug discovery projects.

References

  • Benchchem. (n.d.). This compound | 1607787-61-0.
  • PubMed. (2022).
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025).
  • ChemBK. (2024). ethyl quinoline-2-carboxylate.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.).
  • ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide.
  • METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). (2023). Journal of Chemistry and Technologies.
  • NIH. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Quinazoline synthesis - Organic Chemistry Portal. (n.d.).
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  • ACS Omega. (2020).
  • PubChem. (n.d.). Ethyl quinoline-2-carboxylate | C12H11NO2 | CID 421739.
  • PubChem. (n.d.). Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738.
  • Benchchem. (n.d.). The Analgesic Potential of Quinoline-2-Carboxylic Acid Esters: A Technical Guide.
  • PubMed Central. (n.d.).
  • ChemicalBook. (2025). ethyl quinoline-2-carboxylate | 4491-33-2.
  • Chemistry and activity of quinazoline moiety: A system
  • ResearchGate. (2020).
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A Senior Application Scientist's Guide to Validating the Bioactivity of Novel Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1][2] From FDA-approved kinase inhibitors like gefitinib and erlotinib to novel agents targeting tubulin polymerization, the versatility of this heterocyclic system is undeniable.[2][3][4] However, the journey from a newly synthesized quinazoline derivative to a validated bioactive lead is a rigorous process demanding a multi-faceted and logically structured experimental approach.

This guide provides an in-depth, experience-driven framework for validating the bioactivity of novel quinazoline compounds. We will move beyond simply listing protocols, instead focusing on the causality behind experimental choices, ensuring a self-validating workflow that builds a comprehensive and trustworthy data package for your lead candidates.

The Strategic Validation Workflow: A Tiered Approach

A successful validation strategy does not deploy every possible assay at once. Instead, it follows a logical progression from broad, high-throughput screening to highly specific, mechanistic studies. This tiered approach is both resource-efficient and scientifically sound, allowing for early go/no-go decisions and a deeper understanding of the compound's mechanism of action at each stage.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification & Engagement cluster_3 Tier 4: In Vivo Validation T1_Screen Cell Viability/Cytotoxicity (e.g., MTT Assay) T2_Apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) T1_Screen->T2_Apoptosis Active Compounds T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T1_Screen->T2_CellCycle Active Compounds T3_Western Pathway Analysis (Western Blot) T2_Apoptosis->T3_Western Confirm Mechanism T2_CellCycle->T3_Western Confirm Mechanism T3_CETSA Target Engagement (CETSA) T3_Western->T3_CETSA Identify Target T4_InVivo Xenograft Models T3_CETSA->T4_InVivo Validate Lead

Caption: A tiered workflow for validating novel quinazoline compounds.

Tier 1: Initial Bioactivity Screening - The MTT Assay

The first critical question is whether your novel quinazoline compound has any effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput, and cost-effective colorimetric assay for this initial screen.

The "Why": The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This provides a quantitative measure of cell viability and allows for the determination of a key parameter: the half-maximal inhibitory concentration (IC50).

Comparative Performance of Novel Quinazolines vs. Known Inhibitors

A crucial part of this initial screen is to benchmark your novel compounds against established drugs. This provides context for their potency.

CompoundTarget(s)Cell LineIC50 (nM)Reference CompoundIC50 (nM)
Novel Quinazoline Q19 TubulinHT-2951Combretastatin A4-
Novel Quinazoline 30 EGFR/HER2SK-BR-39.78Lapatinib10.41
Novel Quinazoline 31 EGFRL858R/T790MH197523Osimertinib-
Novel Quinazoline 24 EGFR-9.2Osimertinib8.1
Novel Quinazoline 13 EGFRwt-5.06Gefitinib3.22
Novel Quinazoline 22 EGFR-40.7Gefitinib38.9

Note: This table is a composite of data from multiple sources for illustrative purposes.[3][5][6][7]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of your novel quinazoline compounds (e.g., 0.01 to 100 µM) and a reference compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Unraveling the Mechanism - Apoptosis and Cell Cycle Analysis

Once you've identified compounds with significant cytotoxic activity, the next step is to understand how they are killing the cells. The two most common mechanisms for anti-cancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

The "Why": Distinguishing between apoptosis and necrosis is critical. Apoptosis is a controlled process that avoids inflammation, a desirable trait for a therapeutic agent. Cell cycle analysis reveals if the compound halts cell division at a specific phase (e.g., G2/M), which is a hallmark of many anti-cancer drugs, particularly those targeting tubulin.[7][8]

Experimental Protocol: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with your quinazoline compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content in a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells with the quinazoline compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Tier 3: Pinpointing the Target - Western Blot and Target Engagement

With a confirmed mechanism of cell death or cell cycle arrest, the focus shifts to identifying the specific molecular target and confirming that your compound physically interacts with it in a cellular environment.

The "Why": Many quinazoline derivatives are known to be kinase inhibitors.[9] Western blotting can probe the phosphorylation status of key proteins in signaling pathways downstream of suspected target kinases (e.g., EGFR, AKT, ERK). A decrease in phosphorylation of a downstream effector upon treatment with your compound provides strong evidence of target inhibition. However, this is still an indirect measure. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Western Blot for Pathway Analysis
  • Protein Extraction: Treat cells with the quinazoline compound for various times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against your target of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, β-actin as a loading control).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

G cluster_0 CETSA Workflow Treat 1. Treat intact cells with compound or vehicle Heat 2. Heat cell suspension to various temperatures Treat->Heat Lyse 3. Lyse cells Heat->Lyse Separate 4. Separate soluble fraction (centrifugation) Lyse->Separate Detect 5. Detect remaining soluble target protein (Western Blot) Separate->Detect

Sources

A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel Kinase Inhibitors: Methyl Quinazoline-2-Carboxylate vs. Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinazoline ring system, a fusion of benzene and pyrimidine rings, is one such "privileged scaffold."[1][2] Its rigid, planar structure and versatile substitution points allow for precise orientation of pharmacophoric groups, making it an ideal core for designing inhibitors that target the ATP-binding pocket of protein kinases.[3] This structural motif is not merely a theoretical curiosity; it is the backbone of several FDA-approved drugs, particularly in oncology.[3]

Protein kinases play a pivotal role in cellular signal transduction, regulating processes like cell growth, proliferation, and differentiation.[4][5] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many cancers.[5][6] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a prominent example.[4] Aberrant EGFR signaling drives the growth of numerous solid tumors, making it a critical therapeutic target.[6][7] Consequently, the development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized cancer treatment.[8][9]

This guide focuses on a novel compound, Methyl Quinazoline-2-Carboxylate (MQC), as a hypothetical candidate for EGFR inhibition. We will outline a rigorous, multi-tiered experimental strategy to evaluate its efficacy, directly comparing it against established, clinically relevant EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation, reversible EGFR-TKI.[10][11]

  • Erlotinib (Tarceva®): Another first-generation, reversible EGFR-TKI.[12][13]

  • Lapatinib (Tykerb®): A dual TKI that reversibly inhibits both EGFR and HER2.[14][15]

The core objective is not just to measure potency but to build a comprehensive preclinical data package. This requires a logical progression from cell-free biochemical assays to cell-based models of target engagement and phenotypic response. Explaining the causality behind each experimental choice is paramount—we are not just collecting data, but building a scientific argument for or against the therapeutic potential of MQC.

The EGFR Signaling Axis: A Target for Quinazoline Inhibitors

Upon binding its ligand (e.g., EGF), EGFR dimerizes and activates its intracellular kinase domain through autophosphorylation.[16][17] This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately driving cell proliferation and survival.[5][16] Quinazoline-based TKIs like Gefitinib and Erlotinib function by competitively binding to the ATP pocket of the EGFR kinase domain, preventing this autophosphorylation and blocking all subsequent downstream events.[18][19]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activates PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activates ATP ATP ATP->EGFR Activates MQC MQC / Known Inhibitors (Gefitinib, Erlotinib) MQC->EGFR Inhibits Proliferation Cell Proliferation, Survival, Growth RAS->Proliferation PI3K->Proliferation Cellular_Assay_Workflow A 1. Seed A431 Cells in 96-well Plate B 2. Serum Starve (16h) A->B C 3. Treat with Inhibitors (2h) B->C D 4. Stimulate with EGF (15min) C->D E 5. Fix, Permeabilize & Block D->E F 6. Incubate with Primary Abs (p-EGFR / Total EGFR) E->F G 7. Add HRP-Secondary Ab & TMB Substrate F->G H 8. Read Absorbance & Calculate IC50 G->H

Sources

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel Quinazoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic cross-validation of in vitro and in vivo experimental results for quinazoline derivatives. By bridging the gap between benchtop assays and preclinical animal models, this document outlines a logical, evidence-based workflow to enhance the translational potential of this important class of therapeutic agents.

The Quinazoline Scaffold: A Cornerstone of Modern Oncology

Quinazoline derivatives represent a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer agents. Their rigid bicyclic structure is adept at fitting into the ATP-binding pocket of various protein kinases, leading to potent and often selective inhibition.[1][2] Many FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on the quinazoline core and function by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][4] The primary challenge in developing novel quinazoline analogues is ensuring that promising results from initial in vitro screens translate into meaningful efficacy in complex in vivo systems. This guide establishes a robust methodology for achieving that correlation.

Phase 1: Foundational In Vitro Characterization

The initial phase of evaluation focuses on quantifying the compound's activity and mechanism of action in controlled, isolated systems. The goal is to build a comprehensive baseline profile of the derivative's potency and cellular effects.

Biochemical Assays: Quantifying Direct Target Engagement

The first step is to confirm that the quinazoline derivative directly interacts with its intended molecular target. For kinase inhibitors, this involves measuring the inhibition of enzymatic activity.

Key Assay: In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a recombinant kinase.

Experimental Protocol: EGFR Kinase Assay

  • Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly-Glu-Tyr).

  • Reaction Mixture: In a separate plate, prepare a reaction mixture containing recombinant human EGFR kinase, ATP, and varying concentrations of the quinazoline test compound. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Initiation: Transfer the reaction mixture to the coated plate and incubate to allow for phosphorylation.

  • Detection: Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric signal. The signal intensity is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the data to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[5][6]

Cell-Based Assays: Assessing Cellular Potency and Mechanism

After confirming direct target inhibition, the next crucial step is to determine if the compound can effectively engage its target within a living cell and produce a desired biological outcome, such as inhibiting cancer cell proliferation.

Key Assay 1: Cell Viability/Proliferation Assay (MTT/MTS)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) into a 96-well plate and allow them to adhere overnight.[2][6]

  • Compound Treatment: Treat the cells with a serial dilution of the quinazoline derivative for a set period (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT reagent to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curve.

Key Assay 2: Target Phosphorylation Assay (Western Blot)

This assay provides direct evidence that the compound is inhibiting the intended signaling pathway within the cell.

Experimental Protocol: Western Blot for Phospho-EGFR (p-EGFR)

  • Cell Treatment: Culture EGFR-dependent cancer cells (e.g., NCI-H1975) and treat with the quinazoline derivative at various concentrations for a short period.[7]

  • Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.

  • Lysis: Lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR (as a loading control).

  • Detection: Use a labeled secondary antibody to visualize the protein bands.

  • Analysis: Quantify the band intensity to determine the reduction in p-EGFR levels relative to total EGFR at different compound concentrations.

Phase 1 Data Summary

The data from these in vitro experiments should be compiled to create a clear profile of the lead candidate.

Parameter Assay Metric Example Result ("QZ-123") Interpretation
Target PotencyKinase AssayIC505 nMHigh biochemical potency against the isolated EGFR enzyme.
Cellular PotencyMTT AssayGI5050 nMPotent inhibition of cancer cell proliferation.
MoA ConfirmationWestern Blotp-EGFR Inhibition>90% at 100 nMConfirms the antiproliferative effect is due to on-target pathway inhibition.

Phase 2: Preclinical In Vivo Validation

In vivo studies are essential to understand how a compound behaves in a complex biological system, considering factors like drug absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics (PK).[8][9][10] The goal is to correlate the drug's exposure (PK) with its biological effect (pharmacodynamics, PD) and ultimate efficacy.[8][9][11]

Pharmacokinetic (PK) Studies

A PK study determines the concentration of the drug in the bloodstream over time after administration. This is crucial for establishing a dosing regimen that can achieve and maintain therapeutic concentrations at the tumor site.[9][12]

Experimental Protocol: Mouse PK Study

  • Animal Model: Use healthy mice (e.g., BALB/c).

  • Dosing: Administer the quinazoline derivative via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Analysis: Process the blood to isolate plasma and quantify the drug concentration using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure).

Efficacy and Pharmacodynamic (PD) Studies

Efficacy studies assess the compound's ability to inhibit tumor growth. Critically, these studies should include pharmacodynamic markers to directly link tumor response to the mechanism of action validated in vitro.

Experimental Protocol: Xenograft Tumor Model

  • Model Selection: Implant human cancer cells (e.g., NCI-H1975, which showed sensitivity in vitro) into immunocompromised mice to grow tumors (a cell-line derived xenograft or CDX model).[7][13]

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, "QZ-123" at a specific dose). Administer the treatment daily for a set period (e.g., 21 days).

  • Efficacy Measurement: Measure tumor volume regularly. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • PD Biomarker Analysis: At the end of the study (or in a satellite group of animals), collect tumor tissue at specific time points after the final dose. Analyze these tissues via Western blot for the same biomarkers as in the in vitro studies (p-EGFR and total EGFR).[13]

The Bridge: Cross-Validation of In Vitro and In Vivo Data

The ultimate goal is to establish a strong In Vitro-In Vivo Correlation (IVIVC), which serves as a predictive mathematical relationship between the compound's performance in laboratory tests and its behavior in a living system.[14][15] This correlation is the cornerstone of a successful translational drug development program.[16][17][18]

IVIVC_Workflow

Caption: The In Vitro-In Vivo Correlation (IVIVC) workflow.

Key Correlative Questions
  • Exposure vs. Potency: Does the sustained plasma concentration of the drug in the PK study exceed the in vitro GI50 value? A successful drug should achieve plasma levels significantly higher than its cellular potency to ensure sufficient concentration reaches the tumor tissue.

  • Target Engagement Correlation: Does the level of p-EGFR inhibition observed in the tumor tissue (in vivo PD) match the levels that were effective in the in vitro Western blot? This is the most critical link. If 90% target inhibition was required to stop cell growth in vitro, a similar level of inhibition should be observed in the tumors of animals showing significant TGI.

Comparative Data Analysis
In Vitro Data ("QZ-123") In Vivo Data ("QZ-123" @ 50 mg/kg) Correlation & Analysis
GI50: 50 nMAvg. Plasma Conc. (24h): 200 nMPASS: The average drug exposure is 4-fold higher than the required cellular potency, suggesting a sufficient therapeutic window.
p-EGFR Inhibition: >90% at 100 nMTumor p-EGFR Inhibition: 85% reductionPASS: Strong correlation. The target is inhibited in the tumor at levels consistent with the in vitro mechanism of action.
Cell Proliferation: InhibitedTumor Growth Inhibition (TGI): 75%PASS: The robust target engagement in the tumor translates directly to significant anti-tumor efficacy.

Conclusion

A successful translation from in vitro discovery to in vivo efficacy for quinazoline derivatives is not a matter of chance but the result of a systematic, multi-faceted validation process. By confirming direct target engagement, quantifying cellular potency, and then rigorously correlating these findings with pharmacokinetic, pharmacodynamic, and efficacy data from well-designed animal models, researchers can build a compelling, data-driven case for advancing a compound toward clinical development. Discrepancies between in vitro and in vivo results are not failures but critical data points that can illuminate issues with drug metabolism, tissue penetration, or off-target effects, guiding the next cycle of molecular optimization.

References

  • International Journal of Pharmacy and Biological Sciences. (2024).
  • Arabian Journal of Chemistry.
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
  • ResearchGate. (2021). Quinazoline‐based as anticancer drugs.
  • National Institutes of Health (PMC). (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.
  • ResearchGate. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
  • Taylor & Francis Online. (2020).
  • National Institutes of Health. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
  • National Institutes of Health. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • National Institutes of Health. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • ResearchGate. Structures of quinazoline-derived FDA-approved anticancer agents So....
  • PubMed Central (PMC). (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
  • PubMed. Clinical pharmacokinetics and pharmacodynamics of anticancer drugs in children.
  • National Institutes of Health.
  • National Institutes of Health (PMC).
  • Oncohema Key. (2016). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs.
  • Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • In vivo–In Vitro correlation (IVIVC)
  • MDPI. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
  • Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025).
  • ResearchGate. (2024). PHARMACOKINETICS AND PHARMACODYNAMICS OF NOVEL ANTICANCER AGENTS IN CLINICAL TRIALS.
  • Solutions OP. (2020). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs.
  • National Institutes of Health. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study.

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Assessing the Selectivity of Methyl Quinazoline-2-Carboxylate Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of Methyl Quinazoline-2-Carboxylate for Specific Kinases Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold Shift

This compound (MQC) represents a critical structural divergence from the "classic" 4-anilinoquinazoline kinase inhibitors. While traditional quinazolines like Gefitinib and Erlotinib are optimized for EGFR (Epidermal Growth Factor Receptor) inhibition, the incorporation of a carboxylate ester at the C2 position shifts the selectivity profile significantly.

This guide assesses the performance of MQC-based derivatives, highlighting their emergence as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Pim-1 kinases.[1] It provides a comparative analysis against standard inhibitors, detailing the structural causality behind this selectivity shift and offering validated protocols for experimental verification.

Mechanism of Action & Structural Causality

The Selectivity Switch

The kinase ATP-binding pocket is highly conserved, yet subtle structural differences allow for selective inhibition.

  • Classic Quinazolines (e.g., Gefitinib): Rely heavily on the N1 and N3 nitrogens of the quinazoline ring to form hydrogen bonds with the hinge region of EGFR (specifically Met793). The C2 position is typically unsubstituted or holds a small group to avoid steric clash with the "gatekeeper" residue.

  • This compound (MQC): The C2-carboxylate group introduces a new hydrogen-bond acceptor/donor motif and steric bulk. This modification often disfavors binding to the restricted EGFR active site but creates favorable interactions within the slightly larger or distinct ATP pockets of VEGFR-2 and Pim-1 .

Binding Mode Dynamics

Recent crystallographic and docking studies suggest that MQC derivatives can exhibit a "flip" in binding mode compared to standard quinazolines.

  • VEGFR-2 Interaction: The carboxylate moiety directs the scaffold to interact with the hinge region residues (e.g., Cys919 in VEGFR-2) or solvent-front residues, while 4-position substitutions (e.g., urea or piperazine linkers) extend into the hydrophobic back pocket (DFG-out conformation), stabilizing the inactive kinase state.

  • Pim-1 Interaction: Pim-1 is unique as it lacks a classic hinge region hydrogen bond donor. The MQC scaffold utilizes the carboxylate to form salt bridges or electrostatic interactions with Lys67 (catalytic lysine), a mechanism distinct from typical hinge binders.

Comparative Selectivity Profiling

The following table contrasts MQC-derived inhibitors with industry-standard alternatives.

FeatureMQC Derivatives Gefitinib (Iressa) Sorafenib (Nexavar)
Primary Target VEGFR-2, Pim-1 EGFR (WT & mut)VEGFR-2, PDGFR, RAF
Secondary Targets Aurora A, ALK2HER2 (weak)c-Kit, FLT3
Binding Type Type II (often DFG-out)Type I (ATP competitive)Type II (Raf), Type I (VEGFR)
IC50 Potency Low nM (1.2 - 50 nM)Low nM (EGFR)Low nM (VEGFR)
Selectivity Advantage Dual inhibition of angiogenesis (VEGFR) and survival (Pim-1).Highly specific to EGFR; ineffective on VEGFR-driven tumors.Broad spectrum; higher toxicity due to multi-kinase inhibition.
Key Limitation Solubility can be poor; ester hydrolysis risk in vivo.Resistance (T790M mutation).Hand-foot syndrome (toxicity).[2][3][4]

Technical Insight: The dual targeting of VEGFR-2 and Pim-1 by MQC derivatives is synergistic. VEGFR-2 inhibition cuts off tumor blood supply, while Pim-1 inhibition prevents the tumor cells from adapting to hypoxia by blocking survival signaling.

Visualization: VEGFR-2 Signaling & Inhibition Pathway[4]

The following diagram illustrates the downstream consequences of VEGFR-2 inhibition by MQC, highlighting the blockade of Angiogenesis and Cell Survival pathways.

VEGFR_Signaling Ligand VEGF-A (Ligand) Receptor VEGFR-2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS Inhibitor MQC Inhibitor Inhibitor->Receptor Inhibition (ATP Comp.) AKT AKT/PKB PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-Apoptosis) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Angio Angiogenesis (Endothelial Proliferation) ERK->Angio

Figure 1: VEGFR-2 signaling cascade. MQC inhibitors block the receptor, preventing downstream activation of the PI3K/AKT (survival) and RAS/ERK (angiogenesis) pathways.

Experimental Protocols for Validation

To objectively assess the selectivity of your MQC candidate, use the following self-validating workflows.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine IC50 values for VEGFR-2 vs. EGFR to quantify selectivity.

  • Preparation:

    • Prepare 2.5x Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute MQC compound in 100% DMSO (serial dilutions: 10 µM to 0.1 nM).

  • Reaction Assembly:

    • Add 2 µL of inhibitor (or DMSO control) to a 384-well white plate.

    • Add 4 µL of Kinase Enzyme (VEGFR-2 or EGFR, 2 ng/well). Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (Poly(Glu,Tyr) 4:1, 10 µM ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Selectivity Assay (HUVEC vs. A431)

Objective: Validate functional selectivity in living cells.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Driven by VEGFR-2. High sensitivity to MQC indicates on-target efficacy.

  • A431 (Epidermoid Carcinoma): Driven by EGFR (overexpressed). Low sensitivity to MQC confirms selectivity against EGFR.

Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treat with MQC compound (0.01 - 10 µM) for 72 hours.

  • Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

    • Success Metric: IC50(HUVEC) < 100 nM; IC50(A431) > 1 µM (Selectivity Index > 10).

Workflow Visualization: Selectivity Screening

Screening_Workflow Start MQC Scaffold Library Step1 In Vitro Kinase Panel (VEGFR-2, Pim-1, EGFR) Start->Step1 Decision1 Selectivity Index > 10? Step1->Decision1 Step2 Cellular Assay (HUVEC vs A431) Decision1->Step2 Yes Discard Refine Structure Decision1->Discard No Step3 Western Blot (p-VEGFR2 vs p-EGFR) Step2->Step3 End Lead Candidate Step3->End Discard->Start

Figure 2: Screening workflow for identifying potent MQC-based inhibitors. The critical checkpoint is the Selectivity Index (VEGFR/EGFR ratio) at the kinase panel stage.

References

  • Elsayed, M. S., et al. (2023).[2] Design, Synthesis and Biological Evaluation of New Quinazoline Derivatives as VEGFR-2 Inhibitors. Molecules, 28(3), 1234. (Contextual citation for quinazoline VEGFR-2 activity).

  • Bhatia, R., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(18), 13561–13580. Retrieved from [Link]

  • Hudson, L., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. Journal of Medicinal Chemistry, 61(16), 7261–7272. Retrieved from [Link]

  • Zayed, M. F., et al. (2022).[3] Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. International Journal of Molecular Sciences, 23(15), 8432. Retrieved from [Link]

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A Researcher's Guide to Orthogonal Validation of Quinazoline Inhibitors' Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Quinazoline derivatives have emerged as a highly successful scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Their rigid bicyclic structure provides an excellent framework for positioning key pharmacophoric features to interact with the ATP-binding pocket of protein kinases.[2] A primary example is their application as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), crucial mediators of cell proliferation and angiogenesis in cancer.[3][4] Prominent examples include Gefitinib and Erlotinib, first-generation EGFR inhibitors.[5][6]

However, the very nature of the ATP-binding site, which is conserved across the kinome, presents a challenge: the potential for off-target effects. Therefore, a rigorous and multi-pronged approach to MoA validation is not just recommended; it is imperative for advancing a compound toward clinical consideration.

A Multi-Tiered Approach to MoA Validation

A robust MoA validation strategy can be conceptualized as a tiered approach, moving from initial biochemical confirmation to detailed biophysical characterization and finally to cellular and physiological relevance. Each tier provides a layer of evidence that, when combined, builds a comprehensive and irrefutable picture of the inhibitor's function.

MoA_Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Biophysical Characterization cluster_2 Tier 3: Cellular Confirmation T1_Biochem Biochemical Assays (Kinase Activity) T2_Biophys Biophysical Assays (Direct Binding) T1_Biochem->T2_Biophys Confirms direct interaction with target T3_Cellular Cell-Based Assays (Target Engagement & Phenotype) T2_Biophys->T3_Cellular Translates binding to cellular effect Kinase_Selectivity Inhibitor Quinazoline Inhibitor On_Target On-Target Kinase (e.g., EGFR) Inhibitor->On_Target High Affinity Off_Target_1 Off-Target Kinase 1 Inhibitor->Off_Target_1 Low Affinity Off_Target_2 Off-Target Kinase 2 Inhibitor->Off_Target_2 Low Affinity Off_Target_3 Off-Target Kinase n Inhibitor->Off_Target_3 Low Affinity Desired_Effect Desired Therapeutic Effect On_Target->Desired_Effect Side_Effects Potential Side Effects Off_Target_1->Side_Effects Off_Target_2->Side_Effects Off_Target_3->Side_Effects

Caption: The importance of kinase selectivity in achieving therapeutic efficacy while minimizing side effects.

Methods for Kinase Selectivity Profiling:

  • Kinome-Wide Panel Screening: This involves testing the inhibitor against a large panel of purified kinases (often >400) at a fixed concentration (e.g., 1 µM). The results provide a broad overview of the inhibitor's selectivity.

  • Dose-Response Profiling: For any off-targets identified in the initial screen, a full dose-response curve should be generated to determine the IC₅₀ value. The ratio of the off-target IC₅₀ to the on-target IC₅₀ provides a quantitative measure of selectivity.

Conclusion: A Self-Validating System for MoA Confirmation

The validation of a quinazoline inhibitor's MoA is not a linear process but rather a cyclical and self-validating system. The data from each tier of investigation should be consistent and mutually reinforcing. A potent inhibitor in a biochemical assay should demonstrate direct binding in a biophysical assay, which in turn should translate to on-target activity and a relevant phenotypic response in a cellular context. Discrepancies between these assays can be as informative as confirmations, potentially revealing complexities such as cell permeability issues, inhibitor metabolism, or the involvement of unexpected biological pathways. By employing a rigorous, multi-faceted approach as outlined in this guide, researchers can build a compelling and robust case for the mechanism of action of their novel quinazoline inhibitors, paving the way for their successful translation into the next generation of targeted therapies.

References

  • Muse™ EGFR-RTK Activation Dual Detection Kit User's Guide. (n.d.). Retrieved from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. (n.d.). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). Retrieved from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Retrieved from [Link]

  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017, December 28). Retrieved from [Link]

  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five... - ResearchGate. (n.d.). Retrieved from [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (n.d.). Retrieved from [Link]

  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations | PLOS One. (n.d.). Retrieved from [Link]

  • Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - NIH. (n.d.). Retrieved from [Link]

  • Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials - PMC - NIH. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.